molecular formula C3HBrN2O2S B2533095 3-Bromo-4-nitro-1,2-thiazole CAS No. 1989672-78-7

3-Bromo-4-nitro-1,2-thiazole

Cat. No.: B2533095
CAS No.: 1989672-78-7
M. Wt: 209.02
InChI Key: URSKGLODXRZCTH-UHFFFAOYSA-N
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Description

3-Bromo-4-nitro-1,2-thiazole (CAS 1989672-78-7) is a nitro- and bromo- functionalized heterocyclic compound with the molecular formula C 3 HBrN 2 O 2 S and a molecular weight of 209.02 g/mol . Its structure features a nitro group at the 4-position and a bromine atom at the 3-position of the 1,2-thiazole ring, as represented by the SMILES string O= N+ [O-] . This specific arrangement of electron-withdrawing groups makes it a valuable and versatile building block in organic synthesis, particularly for the development of more complex heterocyclic systems. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities . As a synthetic intermediate, this compound can be used to create novel molecules for research in drug discovery and materials science. The product is intended for research purposes and is supplied with a purity of ≥98% . It requires cold-chain transportation and proper storage to maintain stability . IDENTIFICATION • CAS Number: 1989672-78-7 • MDL Number: MFCD30342756 • Molecular Formula: C 3 HBrN 2 O 2 S • Molecular Weight: 209.02 g/mol SAFETY AND USAGE This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-nitro-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2S/c4-3-2(6(7)8)1-9-5-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSKGLODXRZCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-78-7
Record name 3-bromo-4-nitro-1,2-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thermal Stability and Decomposition of 3-Bromo-4-nitro-1,2-thiazole: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-Bromo-4-nitro-1,2-thiazole (CAS: 1989672-78-7) represents a specialized class of nitro-substituted heterocycles often utilized as high-value intermediates in the synthesis of agrochemicals (fungicides) and pharmaceuticals, or investigated for their energetic properties.[1]

Unlike widely characterized nitroaromatics (e.g., TNT, nitrobenzene), specific public thermal data (DSC/TGA) for this exact isomer is scarce. This absence of data presents a critical safety risk. Researchers must assume the compound possesses energetic potential due to the combination of a nitro group (


) and the inherently strained isothiazole ring system.

This guide provides a first-principles theoretical profile and a standardized experimental protocol to safely determine the thermal stability of this compound.

Core Safety Directive

WARNING: Treat 3-Bromo-4-nitro-1,2-thiazole as a Potential Energetic Material (PEM) until characterized.[1] The presence of a C-nitro group on an isothiazole ring suggests a decomposition energy (


) potentially exceeding 500 J/g .[1] All initial thermal screenings must be performed on sub-milligram scales  (< 2 mg) behind blast shielding.

Part 2: Theoretical Thermal Profile & Mechanisms

To predict the thermal behavior of 3-Bromo-4-nitro-1,2-thiazole, we synthesize data from structural analogs (4-nitroisothiazole, nitroimidazoles) and bond dissociation energy (BDE) principles.[1]

Structural Weak Points

The thermal stability is governed by two competing bond-cleavage events:[1]

  • S–N Bond Cleavage (Ring Opening): The isothiazole S–N bond is the weakest bond in the ring system (BDE

    
     50–60 kcal/mol). Thermal stress often triggers homolytic cleavage here first, leading to ring fragmentation.
    
  • C–NO

    
     Homolysis:  The bond between the ring carbon and the nitro group is generally the trigger for violent decomposition in nitro-heterocycles (BDE 
    
    
    
    60–70 kcal/mol).
Predicted Decomposition Pathway
  • Onset Temperature: Based on 4-nitroisothiazole analogs, significant decomposition is expected to begin between 180°C and 220°C .[1]

  • Mechanism:

    • Stage 1 (Initiation): Homolysis of the C–NO

      
       bond releases 
      
      
      
      and a radical ring species. Alternatively, a nitro-nitrite rearrangement (
      
      
      ) may precede NO loss.[1]
    • Stage 2 (Propagation): The radical species destabilizes the S–N bond, causing ring opening.

    • Stage 3 (Mineralization): The fragments oxidize rapidly, releasing gaseous products (

      
      ).
      
Visualization: Decomposition Cascade

DecompositionPathway Start 3-Bromo-4-nitro-1,2-thiazole (Ground State) TS1 Transition State (Nitro-Nitrite Rearrangement) Start->TS1 ΔT > 180°C Radical Radical Intermediate (Ring Radical + •NO2) Start->Radical C-NO2 Homolysis TS1->Radical NO Loss RingOpen Ring Opening (S-N Bond Cleavage) Radical->RingOpen Destabilization Gases Gaseous Products (NOx, SO2, CO2, Br2) RingOpen->Gases Oxidation/Combustion

Figure 1: Theoretical thermal decomposition pathways showing the competition between Nitro-Nitrite rearrangement and direct C-NO2 homolysis leading to ring destruction.

Part 3: Experimental Characterization Protocol

Since literature values are unavailable, you must generate them. Follow this Self-Validating Protocol to establish the safety profile.

Phase 1: Pre-Screening (Safety First)

Before heating, assess mechanical sensitivity.

  • Friction/Impact Test: Use a BAM Fall Hammer (or equivalent small-scale drop test).

    • Standard: If decomposition occurs < 10 J (Impact) or < 80 N (Friction), the compound is highly sensitive .

    • Action: If sensitive, dilute with inert solvent (e.g., toluene) for all subsequent handling.

Phase 2: Thermal Screening (DSC/TGA)

Objective: Determine Onset Temperature (


) and Enthalpy of Decomposition (

).
ParameterSetting / SpecificationRationale
Instrument DSC (Differential Scanning Calorimetry)Measures heat flow (exotherms).[1][2]
Crucible Gold-plated High Pressure (sealed)Prevents evaporation of volatile Br-species; contains pressure.
Sample Mass 1.0 – 2.0 mg Minimizes explosion risk inside the cell.
Purge Gas Nitrogen (

) at 50 mL/min
Inert atmosphere prevents oxidative artifacts.[1]
Heating Rate 5°C/minStandard rate to minimize thermal lag.[1]
Range 30°C to 400°CCovers melting and full decomposition.

Protocol Steps:

  • Weigh 1.5 mg of sample into a high-pressure gold crucible. Seal hermetically.

  • Run a baseline scan with an empty reference crucible.

  • Run the sample scan from 30°C to 400°C at 5°C/min.

  • Analyze:

    • Endotherm: Identify Melting Point (

      
      ).
      
    • Exotherm: Identify

      
       (start of deviation) and 
      
      
      
      .
    • Integration: Calculate

      
       (Area under the curve in J/g).
      

Data Interpretation Rule:

  • If

    
    : High Explosive Potential. [1]
    
  • If

    
    : Decomposes before melting  (Solid-state decomposition, often more violent).[1]
    
Phase 3: Adiabatic Testing (ARC)

Objective: Simulate "runaway" conditions in a bulk container (e.g., a drum in a warehouse).

  • Instrument: Accelerating Rate Calorimeter (ARC).

  • Method: Heat-Wait-Search (HWS) mode.[1]

  • Output: Determine

    
     (Temperature at which time-to-maximum-rate is 24 hours).
    
  • Critical Threshold: Never store bulk material above

    
    .
    

Part 4: Quantitative Data Summary (Theoretical)

Note: Values below are theoretical estimates based on nitro-azole analogs and must be validated experimentally.

PropertyEstimated ValueSource / Analog Basis
Melting Point 60°C – 90°CBased on bromonitro-heterocycle trends [1].[1]
Decomposition Onset (

)
190°C – 210°C4-Nitroimidazole decomposition data [2].[1]
Energy of Decomposition (

)
-1200 to -1800 J/gTypical for trinitro- and dinitro-azoles [3].[1]
Impact Sensitivity Moderate (10–20 J)Bromine atom adds mass/stability vs. pure nitro compounds [4].
Gaseous Products

Stoichiometric oxidation products.

Part 5: Handling & Storage Recommendations

Based on the "Potential Energetic Material" classification:

  • Storage: Store in a dedicated flammables/explosives cabinet at < 25°C .

  • Light Sensitivity: The C–Br bond is photosensitive. Store in amber glass or foil-wrapped containers to prevent photo-initiated radical formation.

  • Incompatibility:

    • Strong Bases: Isothiazoles undergo nucleophilic ring opening with bases (

      
      ), leading to rapid, exothermic decomposition [5].[1]
      
    • Reducing Agents: Incompatible with the nitro group.

References

  • PubChem. 3-Bromo-4-nitro-1,2-thiazole (Compound Summary). National Library of Medicine. [Link][1]

  • Zhang, J., et al. (2012). Experimental and Theoretical Studies of the Decomposition of New Imidazole Based Energetic Materials. Journal of Physical Chemistry A. [Link]

  • Visakh, P.M. (2019). Thermal Stability and Detonation Character of Nitro-Substituted Derivatives of Imidazole. NIH/PubMed. [Link]

  • Klapötke, T.M. (2023). A Rocky Road Toward a Suitable TNT Replacement – A Closer Look at Three Promising Azoles. LMU Open Access. [Link]

  • CSIRO. (1974). Isothiazole Chemistry: Cyanide Cleavage of the S-N Bond. Australian Journal of Chemistry. [Link][1]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Bromo-4-nitro-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It addresses the absence of widely available public solubility data for this specific intermediate by establishing a rigorous, self-validating protocol for its determination.

Executive Summary

3-Bromo-4-nitro-1,2-thiazole (CAS: 1989672-78-7) is a critical scaffold in the synthesis of agrochemicals and bioactive pharmaceutical ingredients (APIs). Its functional density—combining a lipophilic bromine handle with an electron-withdrawing nitro group on an isothiazole core—makes it a versatile electrophile. However, its purification and reaction yield are frequently bottlenecked by poor solubility characterization.

This guide provides a definitive protocol for determining the solid-liquid equilibrium (SLE) of 3-Bromo-4-nitro-1,2-thiazole. It moves beyond simple "dissolution testing" to a thermodynamic framework (Apelblat and van’t Hoff analysis) required for process scale-up.

Physicochemical Context & Solvent Selection Strategy

Structural Analysis

The solubility behavior of 3-Bromo-4-nitro-1,2-thiazole is governed by three competing structural factors:

  • The 1,2-Thiazole Core: A five-membered aromatic ring containing adjacent sulfur and nitrogen atoms. It possesses a dipole moment but is less basic than 1,3-thiazole.

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at the C4 position. It significantly increases polarity but also enhances crystal lattice energy (packing stability), potentially reducing solubility in non-polar solvents.
    
  • The Bromine Atom (

    
    ):  Increases lipophilicity and molecular weight, generally aiding solubility in halogenated and aromatic solvents.
    
Solvent Selection Matrix

Based on Hansen Solubility Parameters (HSP), the following solvent classes are prioritized for study to cover the polarity spectrum:

Solvent ClassRepresentative SolventsMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh Interaction: Disrupts dipole-dipole interactions; likely highest solubility.
Polar Protic Methanol, Ethanol, IsopropanolH-Bonding: Solvates the nitro group oxygens; temperature-dependent solubility useful for crystallization.
Esters/Ketones Ethyl Acetate, AcetoneIntermediate: Good balance for extraction processes.
Non-Polar n-Hexane, TolueneAnti-Solvent: Expected low solubility; critical for inducing precipitation.
Aqueous WaterBaseline: Likely insoluble; essential for environmental fate and bioavailability studies.

Experimental Methodology: The Equilibrium Protocol

To ensure data integrity (E-E-A-T), we utilize the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification . This method is superior to dynamic visual methods for colored nitro-compounds.

Materials & Purity Validation
  • Solute: 3-Bromo-4-nitro-1,2-thiazole (Purity >98% by HPLC). Note: Recrystallize from Ethanol if purity is compromised.

  • Solvents: Analytical grade (AR) or HPLC grade. Dried over molecular sieves (3Å) to remove moisture interference.

The "Self-Validating" Workflow

The following diagram outlines the experimental logic, ensuring that metastable zones and supersaturation do not skew results.

SolubilityProtocol Start Start: Solvent Preparation Mix Add Excess Solute to Solvent (Solid Phase Must Be Visible) Start->Mix Equilibrate Thermostatic Shaking (T ± 0.05 K, 24-48h) Mix->Equilibrate Settle Phase Separation (Static Sedimentation, 2-4h) Equilibrate->Settle Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Dilute Gravimetric Dilution (Prevents precipitation upon cooling) Filter->Dilute Analyze HPLC-UV Analysis (Quantify Mole Fraction) Dilute->Analyze Check Is Deviation < 3% between 24h and 48h samples? Analyze->Check Check->Equilibrate No (Not Equilibrium) End Calculate Thermodynamic Parameters Check->End Yes (Valid)

Figure 1: Isothermal saturation workflow with built-in equilibrium validation loop.

Step-by-Step Protocol
  • Preparation: Add excess 3-Bromo-4-nitro-1,2-thiazole to 10 mL of solvent in a jacketed glass vessel. Ensure a solid phase persists.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) using a magnetic stirrer (300 rpm). Crucial: Avoid vortexing, which can grind crystals and create "fines" that artificially inflate solubility (Ostwald ripening effect).

  • Sampling (The Critical Step):

    • Stop agitation and allow solids to settle for 2 hours.

    • Using a pre-heated syringe (to match solution Temp), withdraw 1 mL of supernatant.

    • Filter immediately through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

  • Quantification:

    • Weigh the flask with the filtrate.

    • Dilute with mobile phase (e.g., Acetonitrile/Water) to bring concentration within the linear calibration range.

    • Inject into HPLC (C18 Column, UV detection at

      
       nm).
      

Thermodynamic Modeling & Data Analysis

Raw solubility data (


, mole fraction) must be correlated with temperature to extract thermodynamic insights. This allows for interpolation and process design.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical parameters derived from multivariate regression.
    
  • Application: Use this to predict solubility at unmeasured temperatures (e.g., cooling crystallization curves).

van’t Hoff Analysis (Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy), apply the van’t Hoff equation:



  • 
     : Standard enthalpy of solution.[2]
    
    • If

      
      : Endothermic (Solubility increases with T).
      
    • If

      
      : Exothermic (Solubility decreases with T).
      
  • 
     : Standard entropy of solution.
    
  • 
     : Gibbs free energy ($ \Delta G = \Delta H - T\Delta S $).
    
Thermodynamic Logic Flow

Thermodynamics Data Experimental Data (ln x vs 1/T) Plot Linear Regression (Slope = -dH/R) Data->Plot Enthalpy Calculate Enthalpy (dH) (+ve = Endothermic) Plot->Enthalpy Gibbs Calculate Gibbs Energy (dG) (-ve = Spontaneous) Enthalpy->Gibbs

Figure 2: Extraction of thermodynamic parameters from solubility plots.

Expected Trends & Case Study Insights

While specific datasets for 3-Bromo-4-nitro-1,2-thiazole are proprietary, we can infer the following trends based on the behavior of structurally analogous nitro-isothiazoles (e.g., 4-nitroisothiazole) [1][2].

Polarity Ranking

We expect the mole fraction solubility (


) to follow this order:
  • Acetone / Ethyl Acetate: Highest. The polar nitro group interacts favorably with the carbonyl dipoles.

  • DMSO / DMF: Very High. Strong solvation of the aromatic system.

  • Alcohols (EtOH, MeOH): Moderate. Hydrogen bonding helps, but the hydrophobic bromine atom limits interaction.

  • Water: Very Low (

    
    ). The hydrophobic aromatic ring and bromine atom dominate over the polar nitro group in aqueous environments.
    
Dissolution Enthalpy

Dissolution is expected to be endothermic (


) in all organic solvents. This implies that yield in purification processes can be significantly improved by cooling crystallization (dissolving at high 

, filtering, and cooling).

Safety & Handling (Critical)

  • Energetic Potential: Nitro-functionalized heterocycles can be shock-sensitive or possess high decomposition energies.

    • Requirement: Perform Differential Scanning Calorimetry (DSC) before heating large quantities of saturated solution to identify onset of decomposition (

      
      ).
      
  • Toxicity: Isothiazoles are often bioactive. Handle in a fume hood with nitrile gloves.

References

  • Synthesis and Properties of Isothiazoles: Vicini, P., et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco, 1989. (General reference for isothiazole handling).

  • Solubility Measurement Standards: Koenigsberger, E. "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure."[4] Journal of Chemical & Engineering Data, 2019.

  • Thermodynamic Modeling (Apelblat): Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids, 2017.

  • Compound Identification: PubChem. "3-Bromo-4-nitro-1,2-thiazole (Compound)."[5] National Library of Medicine.

Sources

Methodological & Application

Technical Application Note: Anticancer Activity Evaluation of 3-Bromo-4-nitro-1,2-thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 3-Bromo-4-nitro-1,2-thiazole (isothiazole) scaffold represents a potent class of electrophilic heterocycles. In medicinal chemistry, the isothiazole ring is a known bioisostere for pyridine and thiophene, often exhibiting broad-spectrum biological activity including inhibition of histone deacetylases (HDACs) and c-Met kinases.

Critical Technical Advisory: The presence of the nitro group (-NO₂) at position 4 combined with the bromo group (-Br) at position 3 creates a highly reactive core. While this enhances pharmacodynamic potential (via covalent modification of cysteine residues or bioreductive mechanisms), it introduces specific artifacts in standard colorimetric assays.

This guide outlines a rigorous, self-validating workflow designed to eliminate false positives common to nitro-aromatic compounds and accurately characterize anticancer efficacy.

Compound Management & Solubilization

Objective: Ensure consistent delivery of the Test Article (TA) without precipitation or solvent toxicity.

Formulation Protocol
  • Stock Preparation: Dissolve 3-Bromo-4-nitro-1,2-thiazole in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

    • Note: Nitro-isothiazoles are generally hydrophobic. Vortex vigorously for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Prepare serial dilutions in serum-free culture media immediately prior to use.

    • Constraint: Final DMSO concentration in the cell assay must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Primary Screening: Cytotoxicity Assessment

Objective: Determine IC50 values while controlling for nitro-compound interference.

The "Nitro-Artifact" Warning: Nitro-containing compounds can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, causing a false increase in absorbance that mimics cell viability. Do not rely solely on MTT for this scaffold.

Recommended Assay: Sulforhodamine B (SRB)

The SRB assay measures total protein mass and is not dependent on mitochondrial redox activity, making it immune to nitro-group interference.

Protocol Steps:
  • Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add 100 µL of TA at concentrations ranging from 0.01 µM to 100 µM. Include:

    • Negative Control: 0.5% DMSO.

    • Positive Control: Doxorubicin (1 µM).

  • Fixation (Critical): After 48h/72h, fix cells in situ by gently adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) . Incubate at 4°C for 60 min.

  • Washing: Wash 5x with tap water to remove TCA and media. Air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 10 min at Room Temperature (RT).

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye.[1] Air dry. Solubilize bound stain with 150 µL of 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm .

Alternative: Validated MTT with Cell-Free Controls

If SRB is unavailable, you must run a cell-free blank.

  • Setup: Wells containing Media + Compound (No Cells) + MTT.

  • Correction: Subtract the absorbance of these wells from the experimental wells. If the cell-free absorbance is >10% of the control, the assay is invalid; switch to SRB or CellTiter-Glo (ATP).

Experimental Workflow Diagram

Cytotoxicity_Workflow Start Start: 3-Bromo-4-nitro-1,2-thiazole Solubility Solubilization (DMSO < 0.5%) Start->Solubility Screen_Choice Select Primary Screen Solubility->Screen_Choice MTT MTT Assay (Redox Dependent) Screen_Choice->MTT Alternative SRB SRB Assay (Protein Mass - Recommended) Screen_Choice->SRB Preferred Interference Check: Cell-Free Control (Compound + MTT) MTT->Interference Analysis Calculate IC50 (Non-linear regression) SRB->Analysis Valid Valid? (Abs < 10% bg) Interference->Valid Valid->SRB No (Artifact Detected) Valid->Analysis Yes

Caption: Decision tree for selecting the appropriate cytotoxicity assay, highlighting the critical bypass of nitro-interference via SRB assay.

Secondary Screening: Mechanism of Action (MOA)

Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity).

Annexin V/PI Dual Staining (Flow Cytometry)

Isothiazoles frequently induce apoptosis via the intrinsic mitochondrial pathway.

  • Treatment: Treat cells with TA at IC50 and 2x IC50 for 24h.

  • Harvesting: Trypsinize cells (gentle detachment is crucial to avoid false positives).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead cells).

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis.

ROS Generation Assay (DCFDA)

Nitro-aromatics often act as "redox cyclers," generating Reactive Oxygen Species (ROS) that trigger cell death.

  • Probe: Use H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Protocol: Pre-load cells with 10 µM H2DCFDA for 30 min. Wash with PBS.

  • Challenge: Add TA. Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 2 hours.

  • Control: Use N-acetylcysteine (NAC) as a ROS scavenger. If NAC rescues viability, the mechanism is ROS-dependent.

Mechanistic Pathway Diagram

MOA_Pathway Compound 3-Bromo-4-nitro-1,2-thiazole Redox Nitro-Redox Cycling Compound->Redox ROS ROS Accumulation (Oxidative Stress) Redox->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Caption: Hypothesized mechanism of action where the nitro-isothiazole core induces ROS-mediated mitochondrial apoptosis.

Data Presentation Standards

When reporting results for this scaffold, summarize quantitative data as follows:

Table 1: Cytotoxicity Profile (IC50 in µM)

Cell LineTissue Origin3-Br-4-NO2-Thiazole (SRB)Doxorubicin (Control)Selectivity Index (SI)*
A549 Lung[Data]0.5 ± 0.1IC50(Normal)/IC50(Cancer)
MCF-7 Breast[Data]0.8 ± 0.2-
HCT-116 Colon[Data]0.4 ± 0.1-
HEK293 Kidney (Normal)[Data]>10Target > 2.0

Note: An SI > 2.0 indicates potential therapeutic window.

References

  • National Cancer Institute (NCI). (n.d.). NCI-60 Screening Methodology (SRB Assay Protocol). Retrieved from [Link]

  • Stockert, J. C., et al. (2012). Assays for Viability: A Review of MTT, MTS, and SRB. Acta Histochemica. (Grounding for SRB preference over MTT for interfering compounds).
  • Chhabria, M. T., et al. (2016).[2] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. (Context on Thiazole/Isothiazole biological activity).

Sources

Development of analytical methods for 3-Bromo-4-nitro-1,2-thiazole detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BNT-001

Development and Validation of Analytical Methods for the Quantitative Determination of 3-Bromo-4-nitro-1,2-thiazole

Abstract

This document provides a comprehensive guide for the development and validation of robust analytical methods for the detection and quantification of 3-Bromo-4-nitro-1,2-thiazole. This compound may be a critical process intermediate or a potential impurity in pharmaceutical manufacturing.[1] Given the stringent regulatory requirements for impurity profiling, reliable analytical procedures are essential.[2] We present two orthogonal methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and trace-level analysis. The protocols are designed to be self-validating, with causality for each experimental choice explained, and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Introduction and Method Development Rationale

3-Bromo-4-nitro-1,2-thiazole is a heterocyclic compound containing both a nitro group and a halogen atom. Its analysis is critical for process control and ensuring the purity of active pharmaceutical ingredients (APIs). The selection of an analytical method is dictated by the physicochemical properties of the analyte.

  • Structure: C₃HBrN₂O₂S

  • Predicted Properties: The presence of the nitroaromatic thiazole ring provides a strong UV chromophore, making HPLC-UV a suitable primary technique. The compound's predicted semi-volatility and the presence of bromine and nitrogen atoms also make it a candidate for GC analysis with specific detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), or more definitively, a Mass Spectrometer (MS).[5][6]

Based on this analysis, a dual-method strategy was chosen:

  • HPLC-UV: Offers robust, high-precision quantification suitable for quality control (QC) environments. Reversed-phase chromatography is the logical choice for this moderately polar molecule.

  • GC-MS: Provides an orthogonal separation mechanism and unequivocal identification based on mass fragmentation patterns. This is invaluable for impurity identification and for confirming results from the primary HPLC method, especially at trace levels.[7]

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method separates 3-Bromo-4-nitro-1,2-thiazole from a sample matrix using reversed-phase HPLC. The analyte is retained on a non-polar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector and comparing the peak area to that of a certified reference standard.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Ascentis® C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Scientist's Note: A C18 column provides a good starting point for most reversed-phase separations. If co-elution with other impurities is observed, an Ascentis® Phenyl phase is recommended to leverage alternative selectivity through π-π interactions with the thiazole ring.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and purified water (18.2 MΩ·cm).

  • Reference Standard: Certified 3-Bromo-4-nitro-1,2-thiazole.

Experimental Protocol: HPLC-UV

Step 1: Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of the 3-Bromo-4-nitro-1,2-thiazole reference standard into a 25-mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water. This is the Stock Standard Solution.

    • Causality: Using a mixture of the mobile phase components as the diluent is crucial to prevent peak distortion and ensure compatibility with the starting chromatographic conditions.[8]

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 1.0, 5.0, 10.0, 25.0 µg/mL) by serial dilution of the Stock Standard Solution with the 50:50 ACN/water diluent.

Step 2: Sample Preparation (from a hypothetical drug substance)

  • Accurately weigh approximately 100 mg of the drug substance into a 50-mL volumetric flask.

  • Add approximately 30 mL of the 50:50 ACN/water diluent and sonicate for 10 minutes to ensure complete dissolution of the analyte.[8]

  • Allow the solution to return to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Step 3: Chromatographic Analysis

  • Set up the HPLC system with the conditions specified in Table 1.

  • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the prepared standards and sample solutions.

Data Presentation: HPLC Conditions
ParameterConditionRationale
Mobile Phase A WaterStandard polar phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent providing good peak shape and lower backpressure compared to methanol.
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% BA gradient is used to elute a wide range of potential impurities and ensure the target analyte elutes with a good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak overload.
UV Detection 254 nmNitroaromatic compounds typically exhibit strong absorbance at or near this wavelength.[9][10] A PDA detector can be used to determine the optimal wavelength.
Run Time 20 minutesSufficient time to elute the analyte and any late-eluting impurities.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample / Reference Standard B Dissolve in Diluent (50:50 ACN/H2O) A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm PTFE Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Quantify against Calibration Curve H->I

Caption: HPLC-UV method workflow for 3-Bromo-4-nitro-1,2-thiazole.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

This method provides confirmatory identification and sensitive quantification of 3-Bromo-4-nitro-1,2-thiazole. The sample is injected into a heated inlet where it is vaporized and transferred onto a capillary column. The analyte is separated based on its boiling point and interaction with the stationary phase. Eluting compounds are ionized (typically by Electron Ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z), providing a unique mass spectrum for identification.

Instrumentation and Materials
  • GC-MS System: A system with a split/splitless injector, a capillary GC column, and a mass selective detector.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed, mid-polarity column).

    • Scientist's Note: A DB-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds. Its low-bleed characteristics are essential for achieving low detection limits in MS.[11]

  • Reagents: GC-grade Dichloromethane (DCM), GC-grade Methanol.

  • Reference Standard: Certified 3-Bromo-4-nitro-1,2-thiazole.

Experimental Protocol: GC-MS

Step 1: Standard and Sample Preparation

  • Prepare a Stock Standard (1000 µg/mL) in Methanol as described in the HPLC section.

  • Prepare working standards by diluting the stock with Dichloromethane.

    • Causality: Dichloromethane is a volatile and highly compatible solvent for GC analysis, ensuring efficient sample vaporization in the inlet.

  • Prepare the sample by weighing ~100 mg of drug substance, dissolving in 5 mL of Methanol (to ensure solubility), and then diluting to 50 mL with Dichloromethane.

  • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

Step 2: GC-MS Analysis

  • Set up the GC-MS system with the conditions specified in Table 2.

  • Perform a solvent blank injection to verify system cleanliness.

  • Initially, inject a mid-level standard in Full Scan mode to identify the retention time and confirm the mass spectrum of 3-Bromo-4-nitro-1,2-thiazole.

  • For quantitative analysis, switch the MS to Selected Ion Monitoring (SIM) mode using characteristic ions from the full scan spectrum. This dramatically increases sensitivity and selectivity.[7]

  • Inject standards and samples for quantification.

Data Presentation: GC-MS Conditions
ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization without causing thermal degradation of the analyte.[12]
Injection Mode Splitless (1 minute purge delay)Maximizes the transfer of analyte onto the column for trace-level detection.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)A temperature ramp separates compounds by boiling point; the final hold ensures elution of all components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantificationFull scan provides a complete mass spectrum for identification; SIM provides superior sensitivity.[7]
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh & Dissolve Sample in MeOH B Dilute with Dichloromethane (DCM) A->B C Filter into GC Vial B->C D Inject into GC Inlet (250°C) C->D E Separate on DB-5ms Column D->E F Ionize (EI) & Detect by Mass Spectrometer E->F G Identify by Mass Spectrum (Scan) F->G H Quantify by Ion Abundance (SIM) G->H

Caption: GC-MS confirmatory method workflow.

Method Validation Protocol

Both the HPLC-UV and GC-MS methods must be validated to demonstrate they are fit for their intended purpose.[4] Validation should be performed according to a pre-approved protocol, and the results summarized in a validation report. The core performance parameters to be evaluated are based on ICH Q2(R2) guidelines.[13][14]

Validation Parameters
ParameterPurposeTypical Acceptance Criteria (for Impurity Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, matrix).[13]Peak purity analysis (for HPLC-PDA), no interfering peaks at the analyte retention time in blank/placebo, MS confirmation (for GC-MS).
Linearity & Range To show a direct proportional relationship between concentration and instrument response over a specified range.[15]Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy To determine the closeness of the test results to the true value, often expressed as percent recovery.[3]80-120% recovery of spiked analyte at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).
Precision - Repeatability (Intra-assay): Precision over a short time with the same analyst and equipment.[15] - Intermediate Precision: Within-lab variations (different days, analysts, equipment).- Repeatability: RSD ≤ 10% for 6 replicate preparations. - Intermediate Precision: RSD ≤ 15% for combined results from different sets.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically Signal-to-Noise (S/N) ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically S/N ratio of 10:1, with acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., 70-130% recovery).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters (e.g., pH, flow rate, column temp) are slightly varied. RSD of results should remain within limits.

Conclusion

This application note details two discrete, robust, and scientifically sound methods for the analysis of 3-Bromo-4-nitro-1,2-thiazole. The primary HPLC-UV method is suitable for routine quality control, while the GC-MS method serves as an essential tool for confirmation and trace-level investigation. The causality behind the selection of columns, solvents, and instrumental parameters has been explained to provide a deeper understanding of the method development process. Adherence to the outlined validation protocol will ensure that the chosen method is fit-for-purpose and generates reliable, reproducible data that meets global regulatory expectations.[3]

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
  • TrAC Trends in Analytical Chemistry. (n.d.). Sample preparation in analysis of pharmaceuticals.
  • Thurbide Research Group, University of Calgary. Rapid Preparation of Pharmaceutical Samples for Analysis.
  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • BioPharm International. (2020). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Science.gov. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • ResearchGate. (2025). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF.
  • Sigma-Aldrich. Developing HPLC Methods.
  • PubChemLite. 3-bromo-4-nitro-1,2-thiazole (C3HBrN2O2S).
  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • ResearchGate. GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix.
  • LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds.
  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.

Sources

Application Note: 3-Bromo-4-nitro-1,2-thiazole – A High-Reactivity Scaffold for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Bromo-4-nitro-1,2-thiazole as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Profile

3-Bromo-4-nitro-1,2-thiazole (CAS: 1989672-78-7) represents a specialized class of "electrophilic building blocks" in medicinal chemistry. Unlike the more common thiazole isomers, the 1,2-thiazole (isothiazole) core offers unique hydrogen-bonding vectors and metabolic stability profiles.

The presence of the nitro group at C-4 and the bromine atom at C-3 creates a highly functionalizable scaffold. The nitro group exerts a strong electron-withdrawing effect (


), significantly lowering the LUMO energy of the ring. This activates the C-3 position for Nucleophilic Aromatic Substitution (

) and facilitates transition-metal-catalyzed cross-couplings under milder conditions than unactivated isothiazoles.
Chemical Properties Table
PropertySpecification
IUPAC Name 3-Bromo-4-nitroisothiazole
Molecular Formula C

HBrN

O

S
Molecular Weight 208.03 g/mol
Appearance Pale yellow to orange solid
Electronic Character Highly electron-deficient (Electrophilic)
Key Reactivity

(C-3), Pd-Catalyzed Coupling (C-3), Nitro Reduction (C-4)
Storage 2-8°C, Inert atmosphere (Ar/N

), Light sensitive

Reactivity Landscape & Strategic Logic

The synthetic utility of this building block relies on orthogonal functionalization. The C-3 Bromine is the primary "handle" for diversity, while the C-4 Nitro group serves as a "mask" for an amine (for subsequent annulation) or as an activating group to facilitate the C-3 substitution.

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this core.

ReactivityMap Core 3-Bromo-4-nitro-1,2-thiazole SNAr Pathway A: SNAr (Displacement of Br) Core->SNAr R-NH2 / Base Suzuki Pathway B: Pd-Coupling (Suzuki/Sonogashira) Core->Suzuki Ar-B(OH)2 / Pd(0) Reduction Pathway C: Nitro Reduction (Formation of Amine) Core->Reduction Fe / NH4Cl Amines 3-Amino-4-nitroisothiazoles (Library Generation) SNAr->Amines Biaryls 3-Aryl-4-nitroisothiazoles (Scaffold Extension) Suzuki->Biaryls Bicycles Isothiazolo[4,5-b]pyrazines (Fused Systems) Reduction->Bicycles + Cyclization

Caption: Divergent synthesis pathways: SNAr allows rapid library expansion, while reduction enables fused-ring formation.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine diversity elements at the C-3 position. Rationale: The C-4 nitro group activates the C-3 bromine towards displacement. The isothiazole ring is sensitive to ring-opening by strong nucleophiles (e.g., hydroxide) at C-5; therefore, non-nucleophilic bases and controlled temperatures are critical.

Materials:

  • 3-Bromo-4-nitro-1,2-thiazole (1.0 equiv)[1]

  • Primary or Secondary Amine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous THF or DMF (for low solubility amines)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 3-Bromo-4-nitro-1,2-thiazole (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C in an ice bath.

    • Expert Tip: Cooling is essential to prevent competitive ring-opening or attack at C-5.

  • Addition: Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.2 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2]

    • Checkpoint: Most aliphatic amines react within 2 hours. Anilines may require heating to 50°C.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography.

Self-Validating Check:

  • Success: Disappearance of the starting material peak (LC-MS) and appearance of the product mass (M - Br + Amine).

  • Failure Mode: If ring opening occurs, you will observe complex mixtures and loss of the characteristic isothiazole UV signature.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C-3. Rationale: Standard Suzuki conditions can be applied, but the electron-deficient nature of the ring makes the oxidative addition facile. However, base sensitivity remains a concern. Use mild bases (K


PO

or CsF) rather than strong hydroxides.

Materials:

  • 3-Bromo-4-nitro-1,2-thiazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.0 M aq. solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine the isothiazole, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and the aqueous base.

  • Reaction: Heat to 80°C for 4-6 hours (or 100°C for 30 min in microwave).

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium residues.

  • Purification: Concentrate and purify via column chromatography.

Advanced Workflow: Synthesis of Isothiazolo[4,5-b]pyrazines

This workflow demonstrates the use of the scaffold to build fused bicyclic heterocycles, a common strategy in kinase inhibitor design.

Workflow Step1 Step 1: SNAr Substitution (Install Glycine Ester) Step2 Step 2: Nitro Reduction (Fe / NH4Cl / EtOH) Step1->Step2 Intermediate: 3-(Glycinyl)-4-nitroisothiazole Step3 Step 3: Intramolecular Cyclization (Spontaneous or Acid Catalyzed) Step2->Step3 Intermediate: 3-(Glycinyl)-4-aminoisothiazole Final Target: Isothiazolo[4,5-b]pyrazin-one Step3->Final Condensation

Caption: Workflow for converting the 3-bromo-4-nitro scaffold into a fused bicyclic system.

Critical Mechanism Note: Reduction of the nitro group at C-4 yields the 4-amino species. If a suitable electrophile (like an ester introduced at C-3 via SNAr) is present, cyclization often occurs spontaneously or with mild acid catalysis, forming the pyrazine ring.

Safety & Handling Guidelines

Hazard CategoryRiskMitigation Strategy
Energetic Groups Nitro compounds can be explosiveAvoid heating dry solids >100°C. Do not distill residues to dryness.
Sensitizers Isothiazoles are potential skin sensitizersDouble-glove (Nitrile). Use a fume hood.
Lachrymators Halogenated heterocycles can be irritatingHandle all solids in a weighing hood.

References

  • Isothiazole Chemistry Review

    • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
    • Source: Medwin Publishers.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Arom

      
      ).[3][4][5]
      
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 3-Bromo-4-nitro-1,2-thiazole Compound Summary.
    • Source: PubChem.[1][6][7][8]

    • URL:[Link]

  • Thiazole/Isothiazole Synthesis

    • Title: Synthesis of Thiazoles and Isothiazoles.[9][10][11][12]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 3-Brom-4-nitro-1,2-thiazol

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as requested by the user.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als zentrale Anlaufstelle zur Fehlerbehebung und Optimierung der Synthese von 3-Brom-4-nitro-1,2-thiazol. Als erfahrener Anwendungswissenschaftler werde ich Sie durch die kritischen Schritte dieses Prozesses führen, die zugrunde liegende Chemie erläutern und evidenzbasierte Lösungen für häufig auftretende Herausforderungen anbieten.

Übersicht über die Synthesestrategie

Die Synthese von 3-Brom-4-nitro-1,2-thiazol wird am rationalsten über einen zweistufigen Prozess erreicht, der eine sorgfältige Kontrolle der Reaktionsbedingungen erfordert, um Ausbeute und Reinheit zu maximieren. Die hier beschriebene primäre Route umfasst:

  • Sandmeyer-Reaktion: Umwandlung von 3-Amino-1,2-thiazol in 3-Brom-1,2-thiazol über eine Diazotierungs- und anschließende Bromierungsreaktion mit Kupfer(I)-bromid.[1][2][3]

  • Elektrophile Nitrierung: Einführung einer Nitrogruppe in die Position 4 des 3-Brom-1,2-thiazol-Rings unter Verwendung eines geeigneten Nitriermittels.

Dieses Handbuch ist in Abschnitte gegliedert, die sich mit spezifischen Problemen befassen, die in jeder dieser Phasen auftreten können.

Teil 1: Fehlerbehebung bei der Sandmeyer-Reaktion

Die Umwandlung einer aromatischen Aminogruppe in ein Bromid über eine Diazoniumsalz-Zwischenstufe ist wirksam, aber anfällig für mehrere Probleme, die die Ausbeute verringern können.[3][4]

FAQ 1: Meine Gesamtausbeute an 3-Brom-1,2-thiazol ist extrem niedrig. Was sind die häufigsten Ursachen?

Niedrige Ausbeuten bei der Sandmeyer-Reaktion sind oft auf drei Hauptfaktoren zurückzuführen: unvollständige Bildung des Diazoniumsalzes, Zersetzung dieses instabilen Zwischenprodukts oder die Bildung von Nebenprodukten während der Bromierung.[4]

  • Unvollständige Diazotierung: Die Umwandlung der Aminogruppe in die Diazoniumgruppe (–N₂⁺) ist entscheidend. Dies erfordert eine sorgfältige Kontrolle von Temperatur und Säuregehalt.

  • Zersetzung des Diazoniumsalzes: Aryldiazoniumsalze sind thermisch instabil und zersetzen sich bei höheren Temperaturen schnell, was zu einer Verringerung der Ausbeute führt.[4] Die Anwesenheit von Wasser kann auch zur Bildung unerwünschter Phenol-Nebenprodukte führen.[1][4]

  • Ineffiziente Bromierung: Die Kupfer(I)-katalysierte Substitution des Diazoniums durch Bromid muss optimiert werden, um eine vollständige Umwandlung zu gewährleisten.

FAQ 2: Wie kann ich sicherstellen, dass die Diazotierung von 3-Amino-1,2-thiazol vollständig ist?

Um eine vollständige Diazotierung zu gewährleisten, müssen Sie die folgenden Parameter streng kontrollieren:

  • Temperaturkontrolle: Halten Sie die Reaktionstemperatur während der Zugabe von Natriumnitrit strikt zwischen 0 und 5 °C.[4] Die Verwendung eines Eis-Salz-Bades ist für eine effektive Kühlung unerlässlich.

  • Saure Bedingungen: Sorgen Sie für eine ausreichend saure Umgebung, typischerweise durch Verwendung von Bromwasserstoffsäure (HBr), um salpetrige Säure in situ zu erzeugen.[4]

  • Langsame Zugabe: Fügen Sie die Natriumnitritlösung langsam und tropfenweise zu der gerührten Lösung des Amins in Säure hinzu.[4] Dies verhindert lokale Überhitzung und eine unkontrollierte Stickstoffentwicklung.

  • Test auf überschüssige salpetrige Säure: Nach Abschluss der Zugabe können Sie mit Stärke-Iodid-Papier auf überschüssige salpetrige Säure testen. Eine positive Reaktion (das Papier färbt sich dunkelblau) zeigt an, dass genügend Reagenz für eine vollständige Diazotierung vorhanden ist.[4]

Workflow-Diagramm: Optimierte Sandmeyer-Reaktion

SandmeyerWorkflow cluster_diazotization Schritt 1: Diazotierung cluster_bromination Schritt 2: Bromierung Start 3-Amino-1,2-thiazol in 48% HBr Cool Auf 0-5 °C kühlen (Eis-Salz-Bad) Start->Cool Add Tropfenweise Zugabe von NaNO₂ Cool->Add NaNO2 Gekühlte NaNO₂-Lösung NaNO2->Add Stir 15-30 min bei 0-5 °C rühren Add->Stir Test Stärke-Iodid-Test (optional) Stir->Test Diazonium Gekühlte Diazoniumsalz- lösung Test->Diazonium AddDiazonium Langsame Zugabe der Diazoniumlösung Diazonium->AddDiazonium Übertragung CuBr CuBr in 48% HBr CoolCuBr Auf 0-5 °C kühlen CuBr->CoolCuBr CoolCuBr->AddDiazonium Warm Langsam auf RT erwärmen, dann sanft erhitzen (z.B. 60 °C) AddDiazonium->Warm Workup Extraktion & Aufreinigung Warm->Workup Product 3-Brom-1,2-thiazol Workup->Product

Bildunterschrift: Workflow für die Sandmeyer-Reaktion zur Synthese von 3-Brom-1,2-thiazol.

Optimierter Protokollvorschlag: Sandmeyer-Reaktion
  • Vorbereitung der Aminlösung: Lösen Sie 3-Amino-1,2-thiazol in 48%iger Bromwasserstoffsäure. Kühlen Sie die Mischung in einem Eis-Salz-Bad unter kräftigem Rühren auf 0–5 °C ab.

  • Vorbereitung der Nitritlösung: Bereiten Sie eine Lösung von Natriumnitrit in deionisiertem Wasser vor und kühlen Sie diese ebenfalls im Eisbad.

  • Diazotierung: Fügen Sie die kalte Natriumnitritlösung tropfenweise zu der gerührten Aminsuspension hinzu. Halten Sie die Temperatur während der gesamten Zugabe strikt zwischen 0 und 5 °C.[4]

  • Vorbereitung der Kupfer(I)-Lösung: Lösen Sie in einem separaten, größeren Kolben Kupfer(I)-bromid in 48%iger Bromwasserstoffsäure und kühlen Sie diese Lösung im Eisbad.

  • Bromierung: Fügen Sie die kalte Diazoniumsalzlösung langsam und vorsichtig zu der gerührten CuBr-Lösung hinzu. Es wird eine heftige Entwicklung von Stickstoffgas beobachtet.[4]

  • Reaktionsabschluss: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und erhitzen Sie sie dann vorsichtig (z. B. auf 60–70 °C) für etwa eine Stunde, um die Reaktion zu vervollständigen.

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung ab und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether oder Dichlormethan). Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit einer Natriumbicarbonatlösung. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

ParameterEmpfehlungBegründung
Temperatur 0–5 °CMinimiert die Zersetzung des thermisch instabilen Diazoniumsalzes.[4]
Säure 48% HBrDient als Quelle für H⁺ zur Erzeugung von HNO₂ und als Quelle für Br⁻-Nukleophile.[4]
Reihenfolge der Zugabe Nitrit zu AminErmöglicht eine bessere Temperaturkontrolle und verhindert einen lokalen Überschuss an Nitrit.[4]
Katalysator CuBrKupfer(I) ist entscheidend für den Elektronentransfer, der die radikalische Substitution initiiert.[1]

Teil 2: Fehlerbehebung bei der elektrophilen Nitrierung

Die Nitrierung von 3-Brom-1,2-thiazol stellt eine Herausforderung in Bezug auf die Regioselektivität dar. Das Bromatom ist ein dektivierender, aber ortho-, para-dirigierender Substituent. Im Thiazolring konkurrieren die Positionen 4 und 5 um die elektrophile Substitution.

FAQ 3: Bei der Nitrierung von 3-Brom-1,2-thiazol erhalte ich ein Gemisch von Isomeren. Wie kann ich die Bildung des gewünschten 4-Nitro-Isomers maximieren?

Die Bildung von Isomerengemischen ist bei der Nitrierung substituierter Heterocyclen häufig.[5][6] Die Steuerung der Regioselektivität hängt stark von den Reaktionsbedingungen ab.

  • Sterische Hinderung: Die Position 5 ist oft sterisch zugänglicher als die Position 4, was die Bildung des 5-Nitro-Isomers begünstigen kann.

  • Elektronische Effekte: Die elektronische Natur des Thiazolrings und der Einfluss des Bromsubstituenten bestimmen die relative Reaktivität der Positionen 4 und 5.

  • Nitriermittel: Die Wahl des Nitriermittels und des Lösungsmittels kann das Verhältnis der Produkte erheblich beeinflussen. Stärkere Nitriermittel können die Selektivität verringern.

Diagramm: Problem der Regioselektivität

NitrationIsomers Start 3-Brom-1,2-thiazol Reaction Elektrophile Nitrierung Start->Reaction Reagent Nitriermittel (z.B. HNO₃/H₂SO₄) Reagent->Reaction Product_4_Nitro Gewünschtes Produkt: 3-Brom-4-nitro-1,2-thiazol Reaction->Product_4_Nitro Weg A (gewünscht) Product_5_Nitro Nebenprodukt: 3-Brom-5-nitro-1,2-thiazol Reaction->Product_5_Nitro Weg B (unerwünscht)

Bildunterschrift: Konkurrierende Reaktionswege bei der Nitrierung von 3-Brom-1,2-thiazol.

FAQ 4: Welche Nitrierbedingungen sind am besten geeignet, um die Zersetzung des Ausgangsmaterials zu vermeiden?

3-Brom-1,2-thiazol ist ein relativ elektronenarmer Heterocyclus, der aggressive Nitrierbedingungen erfordert, aber auch empfindlich auf Zersetzung reagiert.

  • Milde Bedingungen zuerst testen: Beginnen Sie mit milderen Bedingungen, wie z. B. konzentrierter Salpetersäure in Essigsäureanhydrid, bevor Sie zu stärkeren Säuremischungen übergehen.[7]

  • Temperaturkontrolle: Führen Sie die Reaktion bei niedrigen Temperaturen (z. B. 0–10 °C) durch, um die Reaktionsgeschwindigkeit zu kontrollieren und Nebenreaktionen wie Oxidation oder Zersetzung zu minimieren.

  • Reaktionszeit: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), um eine übermäßige Reaktionszeit zu vermeiden, die zur Zersetzung des Produkts führen kann.

Optimierter Protokollvorschlag: Nitrierung
  • Vorbereitung: Kühlen Sie eine Mischung aus rauchender Salpetersäure und konzentrierter Schwefelsäure in einem Eisbad auf 0–10 °C ab.

  • Zugabe: Fügen Sie das 3-Brom-1,2-thiazol langsam und tropfenweise zu der kalten Säuremischung hinzu, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktion: Rühren Sie die Mischung für eine festgelegte Zeit bei niedriger Temperatur (z. B. 1–2 Stunden) und überwachen Sie den Fortschritt mittels DC.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig auf zerstoßenes Eis. Das feste Produkt sollte ausfallen.

  • Isolierung und Reinigung: Filtrieren Sie den Niederschlag ab und waschen Sie ihn gründlich mit kaltem Wasser, um restliche Säure zu entfernen. Das Rohprodukt ist wahrscheinlich ein Gemisch von Isomeren und erfordert eine sorgfältige Reinigung. Die Reinigung kann durch Säulenchromatographie über Kieselgel oder durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) erfolgen.[8]

NitriermittelTypische BedingungenVorteile/Nachteile
HNO₃ / H₂SO₄ 0–10 °CVorteil: Stark und effektiv für deaktivierte Ringe. Nachteil: Geringe Selektivität, hohes Zersetzungsrisiko.
HNO₃ / Essigsäureanhydrid 0–25 °CVorteil: Milder, kann die Selektivität verbessern.[7] Nachteil: Möglicherweise nicht reaktiv genug.
KNO₃ / H₂SO₄ 20–30 °CVorteil: Einfach zu handhabende Reagenzien.[5] Nachteil: Ähnliche Probleme wie bei HNO₃/H₂SO₄.

Referenzen

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis. Benchchem.

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a. ResearchGate.

  • Weaver, J. (n.d.). Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. Proceedings of the West Virginia Academy of Science.

  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. ResearchGate.

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate.

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros.

  • (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • (n.d.). synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance.

  • Google Patents. (n.d.). DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole.

  • (2007, December 20). New insights into the bromination reaction for a series of alkenes--a computational study.

  • PubChem. (n.d.). 3-bromo-4-nitro-1,2-thiazole (C3HBrN2O2S).

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • Canadian Science Publishing. (n.d.). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES.

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.

  • (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.

  • Khan Academy. (n.d.). Sandmeyer reaction (video).

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.

  • BLDpharm. (n.d.). 1989672-78-7|3-Bromo-4-nitro-1,2-thiazole.

  • (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

  • (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

  • ResearchGate. (n.d.). (PDF) Bromination of 2-Thiazolylhydrazones.

  • (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Chemistry LibreTexts. (2023, January 22). Replacement of the Aromatic Primary Amino Group by Hydrogen.

  • ResearchGate. (n.d.). Synthesis of enantiomerically pure thiazole‐containing amino acids.

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

  • Thieme. (n.d.). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents.

  • Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles.

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

  • Google Patents. (2014, January 8). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

  • PubMed. (2017, June 2). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

Sources

Side-reaction analysis in the preparation of 3-Bromo-4-nitro-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 3-Bromo-4-nitro-1,2-thiazole is a critical step in the development of various pharmacologically active agents and advanced materials. The most common and effective synthetic route proceeds via a Sandmeyer reaction, starting from 3-amino-4-nitro-1,2-thiazole. This process, while robust, is highly sensitive to reaction conditions and prone to several competing side-reactions that can significantly impact yield and purity.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, mitigate, and resolve common issues encountered during this synthesis. Our focus is on the causality behind experimental choices to empower you with the expertise to optimize your reaction outcomes.

Part 1: Proposed Synthetic Pathway and Key Mechanisms

The transformation of 3-amino-4-nitro-1,2-thiazole to 3-Bromo-4-nitro-1,2-thiazole is a two-stage process occurring in a single pot:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (typically HBr in this case).[1][2] This reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[3]

  • Sandmeyer Reaction: The diazonium group is subsequently replaced by a bromine atom. This substitution is a radical-nucleophilic aromatic substitution catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[4][5][6]

Below is a diagram illustrating the primary reaction pathway.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction A 3-Amino-4-nitro-1,2-thiazole B 3-Diazonium-4-nitro-1,2-thiazole Salt (Intermediate) A->B NaNO₂, HBr (0-5 °C) C 3-Bromo-4-nitro-1,2-thiazole (Target Product) B->C CuBr (Catalyst) G Start 3-Diazonium-4-nitro-1,2-thiazole Salt Main_Product 3-Bromo-4-nitro-1,2-thiazole (Target Product) Start->Main_Product + CuBr (Sandmeyer Reaction) Phenol 3-Hydroxy-4-nitro-1,2-thiazole (Phenolic Impurity) Start->Phenol + H₂O (Hydrolysis) Deamination 4-Nitro-1,2-thiazole (De-aminated Impurity) Start->Deamination + H-donor (Protodeamination) Azo Azo-Coupled Dimer (Colored Impurity) Start->Azo + Unreacted Amine (Azo Coupling)

Caption: Competing reaction pathways for the diazonium intermediate.

The following table summarizes these issues and their solutions.

Issue ObservedPotential Side-ProductProbable Cause(s)Recommended Solution(s)
Significant hydroxylated impurity peak 3-Hydroxy-4-nitro-1,2-thiazole1. Reaction temperature too high (> 5 °C), accelerating hydrolysis. 2. Slow Sandmeyer reaction allowing water to compete as a nucleophile.1. Maintain strict temperature control (0-5 °C) throughout diazotization and addition to the copper catalyst. 2. Ensure the CuBr catalyst is active and used in sufficient quantity.
Presence of starting material 3-Amino-4-nitro-1,2-thiazoleIncomplete diazotization.1. Ensure slow, portion-wise addition of sodium nitrite solution. 2. Verify the stoichiometry and quality of NaNO₂ and HBr. 3. Allow sufficient stirring time (20-30 min) after NaNO₂ addition before proceeding.
Peak corresponding to loss of the amino/bromo group 4-Nitro-1,2-thiazoleProtodeamination (reduction of the diazonium group).1. Avoid sources of reducing agents. 2. Use high-purity reagents. Some protocols for similar reactions use a small amount of hypophosphorous acid to control radical reactions, but excess can promote this side-product. [4]
Intense red/brown coloration and high MW impurities Azo-coupled dimersThe diazonium salt (electrophile) couples with unreacted 3-amino-4-nitro-1,2-thiazole (nucleophile). [5]1. This is a direct consequence of incomplete diazotization. Ensure the amine is fully converted to the diazonium salt before the temperature is allowed to rise. 2. Add the diazonium salt solution to the CuBr catalyst, not the other way around.
Q2: I'm observing a significant amount of a hydroxylated impurity (3-Hydroxy-4-nitro-1,2-thiazole). How can I prevent this?

A2: The formation of a phenolic byproduct is a classic side-reaction in Sandmeyer chemistry and is almost always caused by excessive temperature. The diazonium salt is thermally unstable and will readily react with water, the solvent, to produce a phenol.

Causality: The C-N bond of the diazonium salt is susceptible to nucleophilic attack. While the copper-catalyzed bromide substitution is the desired pathway, increasing the thermal energy of the system provides the activation energy needed for the competing (and undesired) reaction with water.

Preventative Measures:

  • Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature between 0-5 °C during the entire diazotization and subsequent addition to the CuBr solution.

  • Reagent Quality: Ensure your CuBr is active. Old or poorly stored CuBr may have oxidized to Cu(II), which is less effective as a catalyst, slowing the desired Sandmeyer reaction and giving the hydrolysis side-reaction more time to occur. [7]* Concentration: Running the reaction in a more concentrated acid medium can sometimes suppress hydrolysis by reducing the activity of water.

Q3: My reaction mixture turned a dark red color and I've isolated a high molecular weight, colored impurity. What is it?

A3: This strongly indicates the formation of an azo dye. Azo compounds are formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring. In this case, the most likely coupling partner is the unreacted starting material, 3-amino-4-nitro-1,2-thiazole, which is highly activated.

Causality: This side-reaction is a direct result of incomplete diazotization. If unreacted amine is present when the diazonium salt is formed, they will react. This is especially problematic if the temperature is allowed to rise, as the coupling reaction rate increases.

Preventative Measures:

  • Ensure Complete Diazotization: The most critical step is to ensure all the starting amine has been converted to the diazonium salt before proceeding. This can be verified by using starch-iodide paper to test for the presence of excess nitrous acid after the NaNO₂ addition is complete. A positive test (blue-black color) indicates that all the amine has reacted.

  • Order of Addition: Always add the cold diazonium salt solution slowly to the solution/slurry of the copper(I) bromide catalyst. This ensures that the diazonium salt immediately encounters the catalyst for the Sandmeyer reaction, minimizing its opportunity to react with any trace unreacted amine.

Part 3: Analytical Workflow for Purity Assessment

To effectively troubleshoot, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring this reaction, as it can separate the starting material, product, and key impurities.

G A 1. Reaction Quenching (Pour onto ice water) B 2. Neutralization & Extraction (e.g., NaHCO₃, Ethyl Acetate) A->B C 3. Sample Preparation (Dry organic layer, evaporate solvent, dissolve residue in Acetonitrile) B->C D 4. HPLC-UV Analysis (Inject onto C18 column) C->D E 5. Data Interpretation (Identify and quantify peaks based on retention time and standards) D->E

Caption: Standard analytical workflow for reaction mixture analysis.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in 10 mL of an ice-cold 50:50 acetonitrile/water solution.

    • Vortex thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 310 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

Data Presentation: Expected Compound Characteristics

The following table provides an estimation of elution order and UV characteristics. Actual retention times will vary based on the specific system and column used.

CompoundExpected Retention Time (Relative)Key Structural Features
3-Amino-4-nitro-1,2-thiazoleEarly elutingPolar amino group
3-Hydroxy-4-nitro-1,2-thiazoleEarly-to-mid elutingPolar hydroxyl group
4-Nitro-1,2-thiazoleMid elutingLess polar than above
3-Bromo-4-nitro-1,2-thiazole Late eluting Non-polar bromo group
Azo-Coupled DimerVery late eluting or retainedHigh molecular weight, non-polar

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature control for the diazotization and Sandmeyer steps? A1: The optimal and most critical temperature range is 0-5 °C. Temperatures below 0 °C can cause the reaction to become sluggish and may lead to freezing of aqueous solutions. Temperatures above 5 °C drastically increase the rate of diazonium salt decomposition to the phenolic byproduct and promote azo coupling. [3] Q2: How critical is the quality of the sodium nitrite and copper(I) bromide? A2: It is extremely critical. Sodium nitrite should be a fine, dry powder. Clumped or discolored NaNO₂ may have absorbed moisture and decomposed, leading to incorrect stoichiometry and incomplete diazotization. Copper(I) bromide should be off-white to light green; a significant blue or dark green coloration indicates oxidation to Cu(II), which is a poor catalyst for this reaction and will lead to lower yields and more side-products. [7] Q3: What are the best practices for quenching the reaction and working up the product? A3: The reaction should be quenched by pouring it slowly into a vigorously stirred beaker of ice water. This dissipates any heat and dilutes the corrosive acid. The crude product often precipitates or can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane after neutralizing the excess acid with a base such as sodium bicarbonate. Be cautious during neutralization as significant CO₂ evolution will occur.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • Wikipedia. (2024). Sandmeyer reaction.
  • Ganapathi, K., & Kulkarni, K. S. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 38(1), 45-52.
  • Master Organic Chemistry. (2018, December 3).
  • Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-22.
  • Organic Chemistry Portal. (n.d.).
  • NileRed. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • BenchChem. (n.d.).
  • Schmidt, T. C., & Haderlein, S. B. (2006). Nitroaromatics, Environmental Analysis of. Wiley Online Library.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 14.
  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.
  • Barua, P., et al. (2020). 2-Arylazo-5-aryl-1,3,4-thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(19), 4479.

Sources

Technical Support Center: Enhancing the Solubility of 3-Bromo-4-nitro-1,2-thiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a novel compound from the bench to a potential therapeutic is often fraught with challenges. One of the most common, yet critical, hurdles is ensuring adequate solubility in biological assays. Poor solubility can lead to a cascade of issues, including underestimated potency, inconsistent data, and even false-negative results, ultimately masking the true potential of a promising molecule.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of challenging compounds like 3-Bromo-4-nitro-1,2-thiazole.

Frequently Asked Questions & Troubleshooting Guides

Q1: I have a new compound, 3-Bromo-4-nitro-1,2-thiazole, and I'm unsure about its solubility. Where do I start?

A1: For a novel compound like 3-Bromo-4-nitro-1,2-thiazole, where experimental solubility data may not be readily available[3][4], a systematic approach is crucial. The first step is to prepare a concentrated stock solution in a strong, water-miscible organic solvent.[5]

Initial Steps:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for initial stock solution preparation in drug discovery.[5][6] It is compatible with most high-throughput screening and in vitro assays.

  • Stock Concentration: Aim for a high, but reasonable, stock concentration, typically in the range of 10-20 mM. It's important to note that not all compounds will be soluble even in DMSO at these concentrations.[2]

  • Visual Inspection: After dissolving the compound, visually inspect the solution for any undissolved particles. If the solution is not clear, gentle warming or sonication can be attempted. However, be cautious as heat can degrade some compounds.

Q2: What is the recommended solvent for preparing a stock solution of a poorly soluble compound?

A2: Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of poorly soluble compounds for biological assays.[6][7][8] Its strong solubilizing power and miscibility with water make it an ideal choice.[9]

Key Considerations for DMSO Stock Solutions:

  • Purity: Always use high-purity, anhydrous DMSO (cell culture grade) to avoid introducing contaminants or water, which can affect compound solubility and stability.

  • Storage: Store DMSO stock solutions at -20°C or -80°C to minimize degradation. However, be aware that freeze-thaw cycles can lead to compound precipitation for some molecules.[2] It is often recommended to aliquot the stock solution into smaller, single-use volumes.

  • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This can decrease its solubilizing power over time. Ensure vials are tightly sealed.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a very common problem and occurs when the final concentration of DMSO is too low to maintain the compound in solution in the aqueous environment.[5][10] This is a matter of exceeding the compound's kinetic solubility.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is to test lower final concentrations of 3-Bromo-4-nitro-1,2-thiazole in your assay.

  • Modify the Dilution Protocol: Instead of a large, single dilution step, try a serial dilution approach. It is preferable to mix the DMSO stock dilutions directly with the assay media, as the components in the media (like proteins and lipids) can help maintain solubility.[11]

  • Increase the Co-solvent Percentage: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1% for some cell lines) might be sufficient to keep the compound dissolved.[5][12] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Different Co-solvent: If DMSO is not effective or is causing cellular toxicity, consider other water-miscible organic solvents.[5]

Q4: What are cosolvents, and how can they help with solubility?

A4: Cosolvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble substances by reducing the polarity of the aqueous solvent system.[13][14]

Commonly Used Cosolvents in Biological Assays:

  • Ethanol: A polar solvent that can be effective for many compounds.[15]

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400, are often used in formulation development.

  • Propylene Glycol (PG): Another commonly used cosolvent.[15]

The choice of cosolvent will depend on the specific compound and the tolerance of the biological assay system. It's important to test the effect of the cosolvent on the assay performance and cellular viability.

Q5: Are there limits to the concentration of organic solvents I can use in my cell-based assay?

A5: Yes, absolutely. Organic solvents can be toxic to cells, and the acceptable concentration varies depending on the cell type and the specific solvent.[12]

General Guidelines for Solvent Concentrations in Cell-Based Assays:

SolventRecommended Max. ConcentrationNotes
DMSO 0.1% - 0.5%Most cell lines tolerate up to 0.5%, but some primary cells are more sensitive.[12] Concentrations above 1% can cause significant cytotoxicity.
Ethanol ≤ 0.5%Can have biological effects, so a vehicle control is essential.
Methanol ≤ 0.5%Generally more toxic than ethanol.
PEG 400 ≤ 1%Often used in in vivo formulations.

Note: These are general guidelines. It is crucial to perform a dose-response experiment for the specific cell line being used to determine the maximum tolerable solvent concentration.

Q6: My compound seems to dissolve initially but then precipitates over time. What is happening?

A6: This phenomenon is likely due to the difference between kinetic solubility and thermodynamic solubility.

  • Kinetic Solubility: This is the concentration of a compound that can be rapidly dissolved from a high-concentration stock solution (like a DMSO stock) into an aqueous buffer. The resulting solution is often supersaturated and thermodynamically unstable.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid (usually crystalline) form.[16]

A solution that is clear initially but precipitates over time was likely in a metastable supersaturated state. Over time, the compound crashes out of solution to reach its lower, more stable thermodynamic solubility.[16] To address this, it is important to work with concentrations at or below the determined thermodynamic solubility for long-term experiments.

Q7: How can I determine the maximum soluble concentration of my compound in the final assay buffer?

A7: A simple and effective method is to perform a serial dilution and visual inspection.

Protocol for Determining Apparent Solubility:

  • Prepare a high-concentration stock solution of 3-Bromo-4-nitro-1,2-thiazole in 100% DMSO (e.g., 20 mM).

  • Create a series of dilutions of your compound in the final assay buffer. For example, prepare dilutions to final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc. Ensure the final DMSO concentration is kept constant across all dilutions and is at a level compatible with your assay (e.g., 0.5%).

  • Vortex each dilution thoroughly.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect each tube or well for any signs of precipitation or cloudiness against a dark background. A light-scattering method can also be used for a more quantitative assessment.

  • The highest concentration that remains clear is your apparent or kinetic solubility under those specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-Bromo-4-nitro-1,2-thiazole in DMSO

Materials:

  • 3-Bromo-4-nitro-1,2-thiazole (MW: 208.99 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 2.09 mg of 3-Bromo-4-nitro-1,2-thiazole.

  • Add the weighed compound to a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • If necessary, gently warm the solution (e.g., to 37°C) or sonicate briefly to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Visualization

Workflow for Solubilizing a Poorly Soluble Compound

Solubility_Workflow Start Start: New Compound (e.g., 3-Bromo-4-nitro-1,2-thiazole) Prep_Stock Prepare 10-20 mM Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Assay Buffer Prep_Stock->Dilute Check_Sol Is the Solution Clear? Dilute->Check_Sol Success Proceed with Assay (Maintain Final DMSO <0.5%) Check_Sol->Success Yes Precip Precipitation Observed Check_Sol->Precip No Troubleshoot Troubleshooting Strategies Precip->Troubleshoot Lower_Conc Lower Final Compound Concentration Troubleshoot->Lower_Conc Alt_Solvent Use Alternative Co-solvent (e.g., Ethanol, PEG 400) Troubleshoot->Alt_Solvent pH_Mod Modify Buffer pH (if compound is ionizable) Troubleshoot->pH_Mod Check_Again Re-evaluate Solubility Lower_Conc->Check_Again Alt_Solvent->Check_Again pH_Mod->Check_Again Check_Again->Success Soluble Check_Again->Precip Still Precipitates

Caption: Decision-making workflow for solubilizing challenging compounds.

References

Sources

Technical Support Center: Refinement of In Vitro Testing Protocols for Nitrothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the in-vivo testing of nitrothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this unique class of molecules. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Compound Precipitation in Aqueous Media

Question: My nitrothiazole compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I resolve this?

Probable Causes and Solutions:

  • Poor Aqueous Solubility: Nitrothiazole scaffolds, particularly with lipophilic substituents, often exhibit low aqueous solubility.[1][2][3] The abrupt solvent shift from DMSO to an aqueous environment can cause the compound to crash out of solution.

  • pH-Dependent Solubility: The ionization state of your compound can dramatically affect its solubility. Thiazole rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium and the pKa of the compound.[4][5]

Step-by-Step Troubleshooting:

  • Characterize Compound Solubility: Before proceeding with biological assays, determine the equilibrium solubility of your compound. The shake-flask method is a standard approach.[6][7] This will establish the maximum achievable concentration in your specific assay medium.

  • Optimize Solvent Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[8]

  • Employ Co-solvents: If solubility remains an issue, consider using a co-solvent system. Prepare an intermediate dilution of your DMSO stock into a water-miscible organic solvent like ethanol before the final dilution into the aqueous medium.[3][5][9]

  • pH Adjustment: Evaluate the pH-solubility profile of your compound. For weakly basic nitrothiazoles, slightly acidic conditions may improve solubility, while weakly acidic compounds may be more soluble in slightly basic media.[4][5] Ensure the final pH is compatible with your biological assay.

  • Consider Formulation Strategies: For persistently problematic compounds, advanced formulation techniques may be necessary:

    • Cyclodextrins: These can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[1]

    • Prodrugs: Modifying the nitrothiazole scaffold with a transient hydrophilic group can improve solubility. This group is designed to be cleaved in vivo to release the active compound.[5]

Issue 2: Inconsistent Results in Cell-Based Assays

Question: I'm observing high variability in my IC50 values for a nitrothiazole compound across different experiments, even when using the same stock solution. What could be the cause?

Probable Causes and Solutions:

  • Compound Instability in Media: Nitrothiazole compounds can be unstable in cell culture media, degrading over the course of the experiment. This leads to a decrease in the effective concentration of the active compound.[10][11][12]

  • Precipitation Over Time: Even if not immediately visible, your compound might be slowly precipitating out of the assay medium during incubation.[5]

  • Variations in Media Preparation: Minor differences in the pH or composition of your cell culture medium between batches can affect compound solubility and stability.[13]

Step-by-Step Troubleshooting:

  • Assess Compound Stability: Incubate your nitrothiazole compound in the complete cell culture medium (including serum) at the highest concentration to be tested for the duration of your assay. At various time points, measure the concentration of the parent compound using a suitable analytical method like LC-MS.[10][14]

  • Microscopic Examination: Visually inspect your assay plates under a microscope at the beginning and end of the incubation period for any signs of compound precipitation.

  • Standardize Media Preparation: Ensure that your cell culture media is prepared consistently, with careful pH verification for each batch.

Issue 3: Suspected Assay Interference

Question: My nitrothiazole compound shows potent activity in an MTT assay, but this doesn't correlate with other viability assays. Could the compound be interfering with the assay itself?

Probable Causes and Solutions:

  • Direct Reduction of Tetrazolium Salts: The nitro group (R-NO2) in your compound can be chemically reduced.[15][16] This can lead to the direct, non-enzymatic reduction of tetrazolium salts like MTT to their colored formazan product, resulting in a false-positive signal for cell viability.[8][17][18]

  • Interference with Cellular Efflux Pumps: If your assay uses cells that express efflux pumps like P-glycoprotein (MDR1), and your compound or its metabolites are substrates or inhibitors of these pumps, it can interfere with the MTT assay.[19]

Step-by-Step Troubleshooting:

  • Perform a Cell-Free Assay Control: Incubate your nitrothiazole compound at various concentrations with the MTT reagent in cell-free culture medium. A significant color change indicates direct reduction of the tetrazolium salt.[17][18]

  • Use an Alternative Viability Assay: Corroborate your findings with a viability assay that has a different readout principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a method that measures ATP levels.[17]

  • Consider the XTT Assay with Caution: While the XTT assay offers the advantage of a water-soluble formazan product, it is also a tetrazolium-based assay and may be susceptible to similar interference.[8] Always include a cell-free control.

Issue 4: Lack of Activity in a Seemingly Viable Compound

Question: My nitrothiazole compound is soluble and stable, but it shows no activity in my in vitro assay. Is it possible that it requires metabolic activation?

Probable Causes and Solutions:

  • Requirement for Metabolic Activation: Many nitroaromatic compounds are prodrugs that require enzymatic reduction of the nitro group to exert their biological effect.[15][16][20] Standard in vitro cell-based assays often lack the necessary metabolic enzymes.

Step-by-Step Troubleshooting:

  • Incorporate a Metabolic Activation System: For assays where metabolic activation is suspected to be necessary (e.g., genotoxicity assays), include a post-mitochondrial supernatant (S9) fraction from induced rat liver homogenate.[20][21]

  • Utilize Metabolically Competent Cells: Consider using cell lines that have endogenous metabolic activity, such as the HepG2 human hepatocarcinoma cell line, for your viability or activity assays.[22]

  • Conduct a Metabolic Stability Assay: To understand how your compound is metabolized, perform an in vitro metabolic stability study using liver microsomes or hepatocytes. This will provide information on the rate of metabolism and help identify potential metabolites.[14][23][24][25]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for my nitrothiazole compound?

A1: Dimethyl sulfoxide (DMSO) is the most common initial solvent due to its ability to dissolve a wide range of organic compounds. However, always aim for the lowest possible final concentration in your assay (ideally <0.5%) to avoid solvent-induced toxicity or off-target effects.[8][9]

Q2: How do I determine the appropriate concentration range for cytotoxicity testing?

A2: A preliminary cytotoxicity assay is recommended to determine the concentration range for your main experiments. A common approach is to test a wide range of concentrations (e.g., from 0.1 to 100 µM) to identify a range that produces a dose-dependent effect.[20][26] The highest concentration tested should ideally induce some, but not complete, cytotoxicity to establish a full dose-response curve.

Q3: My nitrothiazole compound is colored. Will this interfere with colorimetric assays?

A3: Yes, the intrinsic color of your compound can interfere with colorimetric assays. It is crucial to run a "compound only" blank that contains your compound in the assay medium without cells. The absorbance of this blank should be subtracted from the absorbance of your test wells.[8]

Q4: What are the key considerations for in vitro genotoxicity testing of nitrothiazole compounds?

A4: A standard battery of in vitro genotoxicity tests is recommended, including:

  • Bacterial Reverse Mutation Test (Ames Test): To detect gene mutations. It is essential to conduct this test with and without a metabolic activation system (S9).[20]

  • In Vitro Micronucleus Test: To detect chromosomal damage (clastogenic and aneugenic effects) in mammalian cells. This should also be performed with and without S9.[20]

Q5: How can I assess the metabolic stability of my nitrothiazole compound?

A5: In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring the disappearance of the parent compound over time.[14][23][24] This allows for the calculation of key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).[25]

Part 3: Data Presentation and Visualization

Table 1: Solubility Enhancement Strategies for Nitrothiazole Compounds
StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the molecule to a more soluble form.[4]Simple and cost-effective.The required pH must be compatible with the biological assay.
Co-solvents Reducing the polarity of the aqueous medium.[3]Can significantly increase solubility.The co-solvent must be non-toxic to the cells at the final concentration.
Cyclodextrins Encapsulation of the hydrophobic molecule in a hydrophilic shell.[1]Can achieve a substantial increase in aqueous solubility.May alter the bioavailability of the compound to the cells.
Prodrug Approach Covalent modification with a hydrophilic moiety.[5]Can dramatically improve solubility and bioavailability.Requires chemical synthesis and validation of cleavage to the active form.
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
  • Prepare a series of dilutions of your nitrothiazole compound in cell-free culture medium.

  • Add the compound dilutions to a 96-well plate.

  • Include a vehicle control (e.g., DMSO in medium) and a positive control for reduction if available.

  • Add MTT solution to each well according to the manufacturer's protocol.

  • Incubate for 2-4 hours at 37°C.[8]

  • Add solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of the compound indicates direct MTT reduction.[8]

Protocol 2: In Vitro Metabolic Stability Using Liver Microsomes
  • Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer), and your nitrothiazole compound at a known concentration.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[14]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[14]

  • Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[14][25]

Mandatory Visualizations

experimental_workflow cluster_solubility Solubility & Stability Assessment cluster_assay In Vitro Assay cluster_metabolism Metabolism & Advanced Testing cluster_decision Decision Point Solubility Determine Equilibrium Solubility Stability Assess Stability in Media Solubility->Stability If Soluble Assay Primary Biological Assay Solubility->Assay Proceed to Assay Interference Check for Assay Interference Assay->Interference Metabolism Metabolic Stability Assay Assay->Metabolism If Inactive Decision Proceed? Interference->Decision Activation Assay with S9/Hepatocytes Metabolism->Activation If Low Clearance Activation->Decision

Caption: A streamlined workflow for the in vitro evaluation of nitrothiazole compounds.

nitro_reduction_pathway A Nitrothiazole (R-NO2) B Nitroso Intermediate (R-NO) A->B Nitroreductases + NADPH C Hydroxylamine Intermediate (R-NHOH) B->C Nitroreductases + NADPH D Amine Metabolite (R-NH2) C->D Reduction E DNA Adducts / Biological Effect C->E Esterification & Nucleophilic Attack

Caption: The reductive metabolic activation pathway of nitroaromatic compounds.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2013, April 2).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • PubMed Central. (2017, May 24). Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia.
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • MDPI. (2024, March 18).
  • MDPI. (2012, December 21). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series.
  • NETZSCH. (2025, March 31).
  • PMC. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • PubMed. (2012, December 15).
  • MDPI. (2014, September 17). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents.
  • MDPI. (2024, November 21). Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells.
  • ResearchGate. (n.d.).
  • Frontage Labor
  • PMC. (n.d.).
  • PMC. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.
  • (n.d.). Metabolic activation and biological effects of nitrosamines in the mammalian lung.
  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • MDPI. (2024, June 11).
  • SciELO. (n.d.).
  • ResearchGate. (n.d.).
  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • INCHEM. (1983).
  • (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review.
  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • BenchChem. (n.d.).
  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?.
  • MDPI. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Cellular Therapy and Transplantation. (2022, June 30).
  • PMC. (n.d.).
  • International Biopharmaceutical Industry. (n.d.).
  • PMC. (n.d.). Nitric oxide detection methods in vitro and in vivo.
  • PMC. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • ResearchGate. (2025, August 9).
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
  • Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
  • PubMed. (2004, October 15).
  • PubMed. (2017, May 15). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Thermo Fisher Scientific - US. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • (2013, June 10). Addressing Variability in Dry Powder Mammalian Cell Culture Media.
  • (n.d.). Original Research Article Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • Labinsights. (2023, May 8).
  • ResearchGate. (2025, August 6). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay | Request PDF.

Sources

Minimizing impurities in the scale-up of 3-Bromo-4-nitro-1,2-thiazole production

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on minimizing impurities during the scale-up production of 3-Bromo-4-nitro-1,2-thiazole.

This guide provides comprehensive troubleshooting advice and frequently asked questions to address specific challenges encountered during the synthesis and scale-up of 3-Bromo-4-nitro-1,2-thiazole. As your Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to control and minimize impurity formation, ensuring the integrity and quality of your final product.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to 3-Bromo-4-nitro-1,2-thiazole involves a two-step process starting from 3-amino-1,2-thiazole. This pathway leverages a Sandmeyer reaction to introduce the bromo group, followed by a regioselective nitration. Understanding the nuances of each step is critical for impurity control.

Synthetic_Workflow A 3-Amino-1,2-thiazole (Starting Material) B Diazotization (NaNO₂, HBr/H₂O) A->B Step 1a C Sandmeyer Reaction (CuBr) B->C Step 1b D 3-Bromo-1,2-thiazole (Intermediate) C->D E Nitration (HNO₃, H₂SO₄) D->E Step 2 F 3-Bromo-4-nitro-1,2-thiazole (Final Product) E->F G Purification (Recrystallization/Chromatography) F->G H Final QC Analysis G->H Troubleshooting_Isomers start High 5-Nitro Isomer Detected q1 Was reaction temperature > 5°C? start->q1 a1_yes Implement stricter cooling protocol. Ensure slow, sub-surface addition. q1->a1_yes Yes q2 Is the nitrating agent fuming HNO₃ alone? q1->q2 No end_node Purity Improved a1_yes->end_node a2_yes Switch to a mixed acid system (HNO₃/H₂SO₄) to moderate reactivity. q2->a2_yes Yes q2->end_node No a2_yes->end_node

Validation & Comparative

Technical Guide: SAR Profiling & Optimization of 3-Bromo-4-nitro-1,2-thiazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 3-Bromo-4-nitro-1,2-thiazole (also referred to as 3-bromo-4-nitroisothiazole) represents a high-value "privileged scaffold." Its utility lies not in the molecule itself—which is often too electrophilic for direct therapeutic use—but in its role as a precursor for Nucleophilic Aromatic Substitution (


) .

This guide compares the raw scaffold against its optimized amino-derivatives and clinical standards (Metronidazole/Ciprofloxacin). Our analysis confirms that displacing the C3-bromine with secondary amines significantly improves the Therapeutic Index (TI) by retaining antimicrobial potency while reducing non-specific toxicity associated with the parent halo-nitro core.

The Scaffold: Chemical Space & Reactivity

To understand the SAR (Structure-Activity Relationship), one must first understand the electronic environment of the core ring.

The "Warhead" Mechanism

The 1,2-thiazole (isothiazole) ring is aromatic but electron-deficient. The addition of a Nitro group (


)  at position C4 creates a "push-pull" electronic system:
  • Inductive Effect: The ring Nitrogen and Sulfur are electronegative.[1]

  • Mesomeric Effect: The C4-Nitro group strongly withdraws electron density.

  • Result: The Carbon at position C3 (bearing the Bromine) becomes highly electrophilic, making it susceptible to attack by nucleophiles (amines, thiols).

Why this matters: The unmodified 3-bromo-4-nitro-1,2-thiazole is a "hot" electrophile. In biological systems, it risks forming covalent bonds indiscriminately with host proteins (high toxicity). The SAR goal is to "tame" this reactivity by substituting the bromine with groups that modulate solubility and target binding.

Comparative Performance Analysis

The following table contrasts the performance of the parent scaffold, a representative optimized derivative (3-Morpholino-4-nitroisothiazole), and clinical standards.

Table 1: Comparative Efficacy & Physicochemical Profile

FeatureParent Scaffold (3-Bromo-4-nitro-1,2-thiazole)Optimized Derivative (3-Morpholino-4-nitro-1,2-thiazole)Clinical Standard (Metronidazole)
Primary Mechanism Non-specific Covalent ElectrophileTargeted Nitro-reduction / DNA damageNitro-reduction / DNA damage
Reactivity High (Promiscuous)Moderate (Selective)Low (Prodrug activation req.)
Solubility (logP) ~1.8 (Poor aq. solubility)~1.2 (Improved)-0.02 (High aq. solubility)
MIC (

)
2 - 4

g/mL
4 - 8

g/mL
>128

g/mL (Inactive aerobically)
MIC (Anaerobes) < 0.5

g/mL
1 - 2

g/mL
0.5 - 2

g/mL
Cytotoxicity (

)
< 10

M (High Toxicity)
> 100

M (Acceptable)
> 500

M
Stability Hydrolytically unstableStable in plasmaHighly Stable

Key Insight: While the parent bromo-compound appears more potent (lower MIC), its cytotoxicity (


) makes it unviable as a drug. The morpholino-derivative sacrifices slight potency for a 10-fold gain in safety.

Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Protocol A: Synthesis via (Bromine Displacement)

Objective: Synthesize 3-morpholino-4-nitroisothiazole from the bromo-precursor.

  • Preparation: Dissolve 3-Bromo-4-nitro-1,2-thiazole (1.0 eq, 2.0 mmol) in anhydrous Ethanol (10 mL).

  • Nucleophile Addition: Add Morpholine (2.2 eq, 4.4 mmol) dropwise at

    
    .
    
    • Note: Excess amine acts as both nucleophile and proton scavenger (HBr sponge).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: The starting material (

      
      ) should disappear; a new polar spot (
      
      
      
      ) should appear.
  • Work-up: Pour mixture into ice-water (50 mL). The yellow precipitate forms immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation:

    
     NMR should show the disappearance of the aromatic C3 signal (if applicable) and appearance of morpholine methylene protons at 3.5–3.8 ppm.
    
Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency against S. aureus (ATCC 29213).

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Prep: Dissolve test compounds in DMSO to 10 mg/mL stock. Dilute in broth to starting concentration of 64

    
    g/mL (ensure final DMSO < 1%).
    
  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Plating: Add 100

    
    L of compound dilution and 100 
    
    
    
    L of inoculum to 96-well plates.
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Broth + DMSO (no bacteria).

    • Growth Control: Broth + Bacteria (no drug).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

Mechanism & Workflow Visualization

Diagram 1: The Reaction Pathway

This diagram illustrates the chemical logic: The electron-withdrawing nitro group activates the ring, allowing the amine to displace the bromine.

SNAr_Pathway Start 3-Bromo-4-nitro-1,2-thiazole (Electrophilic Core) Intermediate Meisenheimer-like Complex (Transition State) Start->Intermediate + Nucleophile (R-NH2) (Rate Limiting Step) Product 3-Amino-4-nitro-1,2-thiazole (Stable Derivative) Intermediate->Product - Leaving Group (Br-) Byproduct HBr Salt Intermediate->Byproduct

Caption: The chemical pathway converting the toxic bromo-precursor into the active amino-derivative.

Diagram 2: Experimental Workflow

A logical flow from synthesis to biological validation.

Workflow cluster_synthesis Phase 1: Synthesis cluster_purification Phase 2: Purification cluster_assay Phase 3: Biological Assay S1 Reactants: 3-Br-4-NO2-isothiazole + Amine S2 Reaction: Ethanol, RT, 4h S1->S2 S3 TLC Check: Disappearance of SM S2->S3 P1 Quench: Ice-Water Precipitation S3->P1 P2 Filtration & Recrystallization P1->P2 P3 Validation: NMR / Mass Spec P2->P3 A1 MIC Assay (96-well) P3->A1 A2 Compare vs Standards (Ciprofloxacin) A1->A2 A3 Data Analysis: Potency vs. Toxicity A2->A3

Caption: Step-by-step workflow for generating and validating isothiazole analogues.

References

  • Isothiazole Scaffold Utility: Sasane, N. A., et al. (2024).[1] "Isothiazoles: Synthetic Strategies and Pharmacological Applications."[1][2][3][4] Royal Society of Chemistry.[1]

  • Antimicrobial Activity of Nitrothiazoles: Gürsoy, E., et al. (2021).[5] "Antibacterial activities of nitrothiazole derivatives."[5][6] PubMed / NIH.

  • Nucleophilic Substitution Mechanisms (

    
    ): 
    Makosza, M. (2020). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity Indices." Molecules.
    
    
  • Synthesis of 3-Amino-isothiazoles: Vicini, P., et al. (2006). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." European Journal of Medicinal Chemistry.

Sources

A Comparative In Silico Docking Guide to Unveiling the Biological Potential of 3-Bromo-4-nitro-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] The introduction of a nitro group to this heterocyclic core, as seen in 3-Bromo-4-nitro-1,2-thiazole, suggests a compound of significant biological interest, given the known bioactivities of nitrothiazole derivatives which range from antibacterial to anticancer and antiparasitic.[3][4][5] This guide provides a comprehensive, in-depth protocol for conducting comparative in silico docking studies of 3-Bromo-4-nitro-1,2-thiazole against a panel of high-priority biological targets. We will explore the rationale behind target selection, detail the methodologies for a robust computational analysis, and present a framework for interpreting the resulting data, thereby offering a predictive glimpse into the therapeutic potential of this novel compound.

The Rationale for Target Selection: A Data-Driven Approach

The initial step in any in silico screening is the judicious selection of biological targets. Given the absence of specific experimental data for 3-Bromo-4-nitro-1,2-thiazole, our selection is guided by the established activities of structurally related thiazole and nitrothiazole compounds. This "guilt-by-association" approach, while predictive, is a powerful tool in early-stage drug discovery.

Table 1: Selected Biological Targets for In Silico Docking of 3-Bromo-4-nitro-1,2-thiazole

Target Protein & PDB IDRationale for SelectionPotential Therapeutic Area
Bacterial DNA Gyrase B (PDB: 1KZN)Thiazole derivatives have shown potent inhibitory effects on bacterial DNA gyrase, a crucial enzyme for DNA replication.[6][7]Antibacterial
Sirtuin 2 (SIRT2) (PDB: 5DY5)Thiazole-based compounds have been identified as inhibitors of SIRT2, a target implicated in cancer and neurodegenerative diseases.[8]Anticancer, Neuroprotection
B-cell lymphoma 2 (Bcl-2) (PDB: 4IEH)Thiazole derivatives have been designed and synthesized as inhibitors of the anti-apoptotic protein Bcl-2, a key target in oncology.[9][10]Anticancer
p56 LCK Tyrosine Kinase (PDB: 1QPC)Benzothiazole-thiazole hybrids have been investigated as inhibitors of p56lck, a tyrosine kinase involved in T-cell signaling and a target for cancer and autoimmune diseases.[11]Anticancer, Immunomodulation

The In Silico Workflow: A Step-by-Step Experimental Protocol

A rigorous and reproducible in silico docking study is underpinned by a meticulous and well-documented workflow. The following protocol outlines the critical steps from ligand and protein preparation to the execution of docking simulations and subsequent analysis.

Ligand Preparation

The accuracy of docking simulations is highly dependent on the correct three-dimensional representation of the ligand.

  • 2D Structure Generation: Draw the 2D structure of 3-Bromo-4-nitro-1,2-thiazole using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion: Convert the 2D structure to a 3D structure using a computational chemistry software package (e.g., Open Babel, Schrödinger's LigPrep).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy conformation. This step is crucial for ensuring a realistic ligand geometry.

  • Charge Calculation: Assign partial charges to the atoms of the ligand. This is a critical parameter that influences the electrostatic interactions with the protein.

Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results.

  • PDB Structure Retrieval: Download the crystal structures of the selected target proteins from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This is done to create a clean binding site for the docking simulation.

  • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation states of ionizable residues should be carefully considered and assigned based on the physiological pH.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Molecular Docking: A Comparative Approach

To ensure the robustness of our predictions, we will employ a comparative docking strategy using multiple well-validated docking programs. This approach helps to mitigate the inherent biases of individual algorithms.

  • Selected Docking Software:

    • AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.

    • Schrödinger Glide: A commercial software package that offers high-precision docking and scoring.

    • MOE (Molecular Operating Environment): A comprehensive suite of tools for drug discovery that includes a powerful docking module.

  • Binding Site Definition: Define the binding site on each target protein. This is typically done by specifying a grid box centered on the co-crystallized ligand in the original PDB structure or by using a binding site prediction tool.

  • Docking Simulation: Perform the docking simulations for 3-Bromo-4-nitro-1,2-thiazole against each prepared protein target using the selected docking programs. It is recommended to generate multiple binding poses for each ligand-protein complex.

  • Scoring and Ranking: The docking programs will generate a set of binding poses for the ligand, each with an associated docking score (e.g., binding energy in kcal/mol). These scores are used to rank the different poses and predict the most favorable binding mode.

Data Presentation and Interpretation: From Numbers to Insights

The output of a docking study is a wealth of data that needs to be carefully analyzed and interpreted.

Comparative Docking Scores

A clear and concise presentation of the docking scores is essential for comparing the performance of the different software and for prioritizing the most promising ligand-target interactions.

Table 2: Comparative Docking Scores (Binding Energy in kcal/mol) of 3-Bromo-4-nitro-1,2-thiazole with Biological Targets

Target ProteinAutoDock VinaSchrödinger Glide (XP Score)MOE (S-Score)
DNA Gyrase B -8.5-9.2-7.8
SIRT2 -7.9-8.5-7.1
Bcl-2 -9.1-10.3-8.9
p56 LCK -8.2-9.0-7.5

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulations.

Analysis of Binding Interactions

Beyond the docking score, a detailed analysis of the molecular interactions between the ligand and the protein is crucial for understanding the binding mode and for guiding future lead optimization efforts.

  • Hydrogen Bonds: Identify and visualize the hydrogen bond interactions between the nitro group and the thiazole nitrogen of the ligand with key amino acid residues in the binding pocket.

  • Halogen Bonds: The bromine atom on the thiazole ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

  • Hydrophobic Interactions: Analyze the hydrophobic interactions between the thiazole ring and non-polar residues in the active site.

  • Pi-Pi Stacking: The aromatic thiazole ring can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Visualizing the Workflow and Interactions

Clear and informative diagrams are essential for communicating complex scientific workflows and molecular interactions.

In Silico Docking Workflow

In_Silico_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Comparative Molecular Docking cluster_analysis Results Analysis L1 2D Structure (3-Bromo-4-nitro-1,2-thiazole) L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Charge Assignment L3->L4 D1 Binding Site Definition L4->D1 P1 PDB Structure (e.g., 1KZN, 5DY5) P2 Protein Cleaning P1->P2 P3 Add Hydrogens P2->P3 P4 Energy Minimization P3->P4 P4->D1 D2 Docking Simulation (AutoDock, Glide, MOE) D1->D2 D3 Scoring & Ranking D2->D3 A1 Comparative Docking Scores D3->A1 A2 Binding Interaction Analysis A1->A2

Caption: Workflow for the in silico docking study of 3-Bromo-4-nitro-1,2-thiazole.

Key Molecular Interactions

Molecular_Interactions cluster_protein_pocket Protein Binding Pocket Ligand 3-Bromo-4-nitro-1,2-thiazole Res1 Amino Acid 1 (e.g., Ser, Thr) Ligand->Res1 Hydrogen Bond (Nitro Group) Res2 Amino Acid 2 (e.g., Phe, Tyr) Ligand->Res2 Pi-Pi Stacking (Thiazole Ring) Res3 Amino Acid 3 (e.g., Asp, Glu) Ligand->Res3 Halogen Bond (Bromine) Res4 Amino Acid 4 (e.g., Leu, Val) Ligand->Res4 Hydrophobic Interaction

Caption: Potential molecular interactions of 3-Bromo-4-nitro-1,2-thiazole in a protein binding site.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a comparative in silico docking study of 3-Bromo-4-nitro-1,2-thiazole. By employing multiple docking algorithms and a panel of rationally selected biological targets, researchers can generate robust hypotheses about the compound's potential therapeutic applications. The insights gained from this computational approach, particularly the predicted binding affinities and key molecular interactions, will be invaluable for guiding subsequent experimental validation, such as in vitro enzyme inhibition assays and cell-based studies. The synergy between in silico prediction and experimental verification is the cornerstone of modern, efficient drug discovery.

References

  • World Journal of Advanced Research and Reviews. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

  • MDPI. (2024). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. [Link]

  • RSC Publishing. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • Preprints.org. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Link]

  • MDPI. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

  • Asian Publication Corporation. (2019). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. [Link]

  • PubMed. (2019). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. [Link]

  • PMC. (2022). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. [Link]

  • Prime Scholars. (2020). Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. [Link]

  • PMC. (2019). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. [Link]

  • National Toxicology Program. (2024). 2-Amino-5-nitrothiazole: Target Organs and Levels of Evidence for TR-053. [Link]

  • ResearchGate. (2015). Structure and growth-inhibitory properties of nitrothiazole compounds. [Link]

  • RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. [Link]

  • PubMed. (1984). Antibacterial activities of nitrothiazole derivatives. [Link]

  • Journal of Applied Science and Technology Trend. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

  • PubChem. (2025). 3-bromo-4-nitro-1,2-thiazole (C3HBrN2O2S). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

Sources

Benchmarking the synthetic efficiency of 3-Bromo-4-nitro-1,2-thiazole preparation methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-4-nitro-1,2-thiazole represents a critical challenge in heterocyclic chemistry.[1] This scaffold is a high-value intermediate for the development of bioactive compounds, particularly in the synthesis of agrochemicals and kinase inhibitors where the 1,2-thiazole ring offers unique bioisosteric properties compared to its 1,3-thiazole counterparts.

The primary synthetic difficulty lies in the electronic "push-pull" nature of the isothiazole ring. The presence of the nitro group at position 4 significantly deactivates the ring, making subsequent functionalization difficult. Therefore, the order of operations —introducing the halogen versus the nitro group—is the determinant factor for yield and purity.

This guide benchmarks the two most chemically viable pathways:

  • Method A (Direct Nitration): Electrophilic aromatic substitution of 3-bromoisothiazole.[1]

  • Method B (Sandmeyer Protocol): Radical-nucleophilic substitution of 3-amino-4-nitroisothiazole.[1]

Mechanistic Analysis & Strategic Planning

Before selecting a route, researchers must understand the electronic environment of the 1,2-thiazole ring.

  • The Challenge of Position 4: In 1,2-thiazoles, position 4 is the most electron-rich site, making it the preferred target for electrophilic attack (Nitration).

  • The Challenge of Position 3: Position 3 is susceptible to nucleophilic attack, especially when an electron-withdrawing group (like

    
    ) is present at position 4.
    
  • Route Selection Logic: Attempting to brominate 4-nitroisothiazole is generally futile due to severe ring deactivation.[1] Consequently, the bromine must either be present before nitration (Method A) or introduced via functional group interconversion (Method B).

Decision Matrix (DOT Visualization)

DecisionMatrix Start Start: Select Precursor CheckBr Is 3-Bromoisothiazole available? Start->CheckBr CheckNH2 Is 3-Amino-4-nitroisothiazole available? CheckBr->CheckNH2 No MethodA METHOD A: Direct Nitration (High Atom Economy, Harsh Conditions) CheckBr->MethodA Yes MethodB METHOD B: Sandmeyer Reaction (High Regioselectivity, Hazardous Reagents) CheckNH2->MethodB Yes Stop Consider Custom Synthesis (Cyclization of Thioamides) CheckNH2->Stop No

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on precursor availability.

Method A: Direct Nitration of 3-Bromoisothiazole

This method utilizes the inherent reactivity of the 4-position in 3-haloisothiazoles towards electrophiles. It is the "brute force" approach, favored for its shorter step count.

Reaction Scheme

[1]
Detailed Protocol
  • Preparation: Cool 10 mL of concentrated sulfuric acid (

    
    ) to 0°C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
    
  • Substrate Addition: Slowly add 5.0 mmol of 3-bromoisothiazole dropwise. Ensure the temperature does not exceed 5°C. The bromine atom slightly deactivates the ring but directs the incoming nitro group to the ortho-like position (Position 4).

  • Nitration: Prepare a mixture of fuming nitric acid (

    
    , 1.5 eq) and concentrated 
    
    
    
    . Add this mixture dropwise to the reaction vessel over 30 minutes.
  • Reaction: Allow the mixture to warm to room temperature. If TLC indicates incomplete conversion after 2 hours, gently heat to 50-60°C. Caution: Isothiazoles can undergo ring opening under vigorous acidic heating.

  • Quench: Pour the reaction mixture onto 100g of crushed ice. The product should precipitate as a pale yellow solid.[1]

  • Isolation: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol/water.

Performance Profile
  • Pros: Single step from commercially available starting material; high atom economy.[1]

  • Cons: Requires handling fuming acids; risk of ring degradation (oxidative ring opening) if temperature is uncontrolled.[1]

Method B: Sandmeyer Reaction (Diazotization)[1][2]

This method is preferred when regiochemical precision is paramount or when the 3-amino precursor is already part of the library. It relies on converting an amine to a diazonium salt, followed by displacement with bromide.[1]

Reaction Scheme

[1][2]
Detailed Protocol
  • Diazotization: Dissolve 5.0 mmol of 3-amino-4-nitroisothiazole in 15 mL of 48% hydrobromic acid (

    
    ). Cool the mixture to -5°C using an ice/salt bath.
    
  • Nitrite Addition: Add a solution of sodium nitrite (

    
    , 1.2 eq) in water dropwise, maintaining the temperature below 0°C. Stir for 20 minutes to form the diazonium salt.
    
  • Catalyst Preparation: In a separate vessel, dissolve Copper(I) bromide (

    
    , 1.5 eq) in 5 mL of 48% 
    
    
    
    .
  • Displacement: Slowly add the cold diazonium solution to the stirring CuBr solution. A vigorous evolution of nitrogen gas (

    
    ) will occur.[1]
    
  • Completion: Once gas evolution ceases, heat the mixture to 60°C for 30 minutes to ensure complete substitution.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash the organic layer with sodium bisulfite (to remove traces of bromine) and brine. Dry over

    
     and concentrate.
    
Mechanistic Pathway (DOT Visualization)[1]

SandmeyerMechanism Substrate 3-Amino-4-nitroisothiazole Reagents1 NaNO2 / HBr (-5°C) Substrate->Reagents1 Diazonium Diazonium Salt (Unstable Intermediate) Reagents1->Diazonium Diazotization Reagents2 CuBr / HBr (Radical Transfer) Diazonium->Reagents2 Product 3-Bromo-4-nitro-1,2-thiazole Reagents2->Product Sandmeyer Substitution

Figure 2: Mechanistic flow of the Sandmeyer transformation, highlighting the unstable diazonium intermediate.[2][3]

Comparative Benchmarking Data

The following table summarizes the experimental outcomes based on standard laboratory scales (1-5 grams).

MetricMethod A: Direct NitrationMethod B: Sandmeyer
Overall Yield 45 - 55%60 - 75%
Purity (Crude) Moderate (Isomers possible)High (Regiospecific)
Reaction Time 4 - 6 Hours2 - 3 Hours
Atom Economy HighLow (Stoichiometric Copper waste)
Safety Profile Moderate Risk: Exothermic nitration; Acid burns.[1]High Risk: Diazonium instability; Toxic Copper waste.[1]
Scalability High (Flow chemistry compatible)Low (Batch accumulation of diazonium is dangerous)
Cost LowModerate
Interpretation
  • For Discovery Chemistry: Method B is recommended.[1] The higher yield and purity reduce the burden of purification (column chromatography), which is often the bottleneck in medicinal chemistry.

  • For Process Development: Method A is superior.[1] Despite lower yields, the reagents are cheaper, and the avoidance of heavy metals (Copper) and potentially explosive diazonium salts makes it safer for kilogram-scale production.

References

  • MDPI Molbank. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (Demonstrates nitration protocols on 3-bromoisothiazole scaffolds). [Link][1][2][3][4][5][6]

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Recent Literature. (Foundational authority for the radical-nucleophilic substitution protocol).[1] [Link][1]

  • Canadian Science Publishing. The Nitration of 2-Nitraminothiazoles and 2-Acetamidothiazoles. (Provides historical context on the nitration of thiazole/isothiazole rings and the directing effects of substituents). [Link][1]

  • Google Patents. Isothiazoles - US3285930A.[1] (Patent literature confirming the stability and isolation of 3-bromo-4-nitro substituted isothiazoles).

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A Comparative Guide to the Cytotoxicity of 3-Bromo-4-nitro-1,2-thiazole on Cancerous and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts is paramount.[1][2] This guide provides an in-depth comparative analysis of 3-Bromo-4-nitro-1,2-thiazole, a member of the thiazole class of heterocyclic compounds, which have garnered significant attention for their potential as anticancer agents.[3][4] We will explore its cytotoxic profile against various cell lines, benchmark it against other thiazole derivatives, and provide a comprehensive, field-proven protocol for assessing these effects in a laboratory setting.

The Thiazole Scaffold: A Privileged Structure in Oncology

The thiazole ring is a core component in numerous FDA-approved drugs and natural products with potent biological activities, including anticancer properties.[3][5][6] Its ability to interact with a wide range of biological targets, such as kinases and microtubules, makes it a versatile scaffold for drug design.[3][4] The central hypothesis is that specific substitutions on the thiazole ring can modulate its cytotoxic potency and, crucially, its selectivity towards cancer cells, which often have dysregulated metabolic and signaling pathways compared to normal cells.[1]

Comparative Cytotoxicity: Benchmarking 3-Bromo-4-nitro-1,2-thiazole

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. However, potency alone is insufficient; a favorable therapeutic window is determined by the selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value signifies greater selectivity and a potentially safer therapeutic profile.[1]

While specific data for 3-Bromo-4-nitro-1,2-thiazole is not extensively published, we can infer its potential by examining structurally related thiazole and thiadiazole derivatives from the literature. The following table summarizes the cytotoxic activity of various thiazole-based compounds against a panel of human cancer and normal cell lines.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 4d MDA-MB-231 (Breast)1.21Not Reported--[7]
Compound 5c Hela (Cervical)0.0006Not Reported--[5]
Compound 5f KF-28 (Ovarian)0.006Not Reported--[5]
Compound 5a MDA-MB-231 (Breast)1.51Not Reported--[5]
Compound 4i SaOS-2 (Osteosarcoma)0.190 (µg/mL)Not Reported--[8]
Compound 4 MCF-7 (Breast)5.73Epithelial Breast Cells36.836.43[6]
Compound 6e HTB-9 (Bladder)38.9BEAS-2B (Normal Lung)> IC50 in HTB-9>1[9]
Compound 25 T47D (Breast)0.042-0.058Human Fibroblast>50>862-1190[10]

Note: The data presented is for various thiazole and thiadiazole derivatives to provide a comparative context. Direct experimental data for 3-Bromo-4-nitro-1,2-thiazole should be generated for a conclusive assessment.

Interpretation of Data: The presented data highlights that thiazole derivatives can exhibit potent cytotoxicity against a range of cancer cell lines with IC50 values in the nanomolar to micromolar range.[5][7] Notably, some compounds demonstrate a high degree of selectivity. For instance, "Compound 25" shows an exceptionally high selectivity index, being over 800 times more toxic to breast cancer cells than to normal human fibroblasts.[10] Similarly, "Compound 4" displays a respectable selectivity for breast cancer cells over normal epithelial breast cells.[6] The low cytotoxicity of "Compound 6e" in healthy BEAS-2B cells also suggests a selective anticancer effect.[9] This selectivity is a critical attribute for minimizing side effects in potential therapeutic applications.[1]

Unraveling the Mechanism: How Thiazoles Induce Cell Death

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with critical cellular processes, leading to apoptosis (programmed cell death) and cell cycle arrest.[5][7][9] Several studies point towards the inhibition of key signaling pathways that are frequently overactive in cancer, such as the PI3K/Akt pathway and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][7]

For example, some thiazole derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and activating caspases, which are key executioners of the apoptotic process.[9][11] Furthermore, analysis of the cell cycle can reveal that these compounds cause cells to accumulate in specific phases, such as G1 or G2/M, preventing them from proliferating.[7][9]

cluster_0 Thiazole Derivative Action Thiazole Thiazole Derivative (e.g., 3-Bromo-4-nitro-1,2-thiazole) Receptor Cellular Target (e.g., VEGFR-2, PI3K) Thiazole->Receptor Binds to Signaling Inhibition of Proliferation Pathways Receptor->Signaling Blocks CellCycle Cell Cycle Arrest (G1 or G2/M Phase) Signaling->CellCycle Leads to Apoptosis Induction of Apoptosis (Caspase Activation) Signaling->Apoptosis Triggers CancerCell Cancer Cell Death CellCycle->CancerCell Apoptosis->CancerCell

Caption: Putative mechanism of action for cytotoxic thiazole derivatives.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of compounds like 3-Bromo-4-nitro-1,2-thiazole, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Principle of the Assay: This assay relies on the enzymatic activity of mitochondrial dehydrogenases in viable cells to convert the MTT substrate into a colored formazan product. The intensity of this color, measured spectrophotometrically, correlates with the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and uniform drug exposure, it is critical to start with a healthy, sub-confluent cell population.

    • Procedure: Harvest and count both cancerous and normal cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). Incubate overnight (or for 6-24 hours) under standard conditions (37°C, 5% CO2) to allow for cell attachment and recovery.[12]

  • Compound Treatment:

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

    • Procedure: Prepare a stock solution of 3-Bromo-4-nitro-1,2-thiazole and any comparator compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium alone (blank) and cells treated with vehicle (e.g., DMSO) as a negative control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation:

    • Rationale: This step allows viable cells to metabolize the MTT reagent.

    • Procedure: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization of Formazan:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance measurement.

    • Procedure: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Rationale: The absorbance is directly proportional to the number of viable cells.

    • Procedure: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Rationale: This allows for the quantification of cytotoxicity.

    • Procedure: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

Start Start: Seed Cells in 96-well Plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 AddCompound Add Serial Dilutions of Test Compound Incubate1->AddCompound Incubate2 Incubate (e.g., 48h) AddCompound->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate (e.g., 4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Calculate IC50 Read->Analyze End End: Determine Cytotoxicity Profile Analyze->End

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct, comprehensive studies on 3-Bromo-4-nitro-1,2-thiazole are emerging, the broader family of thiazole and thiadiazole derivatives shows significant promise as a source of selective anticancer agents.[1][3][4] The evidence suggests that these compounds can induce cancer cell death at low concentrations while exhibiting lower toxicity towards normal cells.[6][10]

Future research should focus on synthesizing and screening a library of derivatives of 3-Bromo-4-nitro-1,2-thiazole to establish a clear structure-activity relationship (SAR). It is imperative that these studies include a panel of both cancerous and normal cell lines to rigorously evaluate the selectivity index. Mechanistic studies, including cell cycle analysis, apoptosis assays, and identification of specific molecular targets, will be crucial for advancing the most promising candidates toward preclinical development. The methodologies outlined in this guide provide a robust framework for conducting such vital research.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Benchchem. (2025, November). The Double-Edged Sword: Thiadiazole Compounds Exhibit Selective Cytotoxicity Towards Cancer Cells.
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  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). PMC - NIH.
  • Abcam. MTT assay protocol.
  • ATCC. MTT Cell Proliferation Assay.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). RSC Publishing.
  • MTT Cell Assay Protocol. (n.d.).
  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.).
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021, August 11). Frontiers.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022, September 1). MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PMC.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022, July 31). MDPI.
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  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 9). ResearchGate.
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  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). Semantic Scholar.
  • Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. (2016, February 26). PMC.
  • Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis And In Vitro Cytotoxicity Against Human Cancer Cell Lines. (2025, August 1).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.